Fenpentadiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-18-0 | |
| Record name | Fenpentadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpentadiol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenpentadiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPENTADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenpentadiol: A Technical Exploration of a Forgotten Psychotropic Agent
Abstract
This technical guide provides an in-depth exploration of Fenpentadiol (also known as phenpentanediol), a psychotropic agent with a unique and complex pharmacological profile. Formerly marketed in Europe under the brand names Tredum and Trefenum, this compound exhibited tranquilizing, antidepressant, stimulant, sedative, and anxiolytic properties. This document synthesizes the limited available information on its discovery, history, chemical properties, and reported pharmacological effects. Due to the scarcity of primary literature in the public domain, this guide also presents a plausible, albeit hypothetical, synthetic pathway and discusses the potential reasons for its eventual discontinuation from the market. This paper aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the history of psychopharmacology and the evolution of multi-target drug discovery.
Introduction: The Enigma of this compound
This compound emerges from the annals of psychopharmacology as a compound with a multifaceted and somewhat paradoxical pharmacological profile. Identified by its developmental code Rd-292, it was introduced as a tranquilizer and antidepressant, yet it also possessed stimulant, sedative, and anxiolytic effects, with the latter two manifesting at higher doses[1]. This complex activity profile sets it apart from many of the more targeted psychotropic agents that would come to dominate the market in later years.
The history of this compound's discovery and the specific researchers or pharmaceutical company behind its development are not well-documented in readily accessible scientific literature. A key piece of historical information points to a 1974 publication in the journal Farmaco. Edizione Scientifica, which described the properties of this novel psychotropic agent belonging to the araliphatic alcohol series[1]. The lack of a robust and easily traceable development history adds to the enigmatic nature of this once-marketed therapeutic agent. This guide will collate the known facts and provide scientifically grounded hypotheses to fill the existing knowledge gaps.
Chemical and Physical Properties
A thorough understanding of a drug's properties begins with its chemical identity.
| Property | Value |
| International Nonproprietary Name (INN) | This compound |
| Synonyms | Phenpentanediol |
| Developmental Code | Rd-292 |
| Brand Names | Tredum, Trefenum |
| IUPAC Name | 2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol |
| Chemical Formula | C₁₂H₁₇ClO₂ |
| Molecular Mass | 228.72 g/mol |
Table 1: Chemical and Physical Properties of this compound.
A Complex Pharmacological Profile
The most intriguing aspect of this compound is its diverse and seemingly contradictory pharmacological effects. It was described as a psychotropic agent that did not fit neatly into the established pharmacodynamic classifications of its time[1].
The reported effects include:
-
Tranquilizing and Anxiolytic Effects: At higher doses, this compound was reported to have calming and anxiety-reducing properties.
-
Antidepressant Activity: It was marketed, in part, for the treatment of depression.
-
Stimulant Properties: Paradoxically, it was also shown to increase motility and exploratory activity in mice and to potentiate the effects of amphetamine[1].
-
Sedative Effects: Higher doses also induced sedation, and it was noted to potentiate barbiturate narcosis[1].
This complex profile suggests that this compound likely interacts with multiple neurotransmitter systems. The stimulant effects might point towards an interaction with dopaminergic or noradrenergic pathways, while the sedative and anxiolytic effects could suggest modulation of GABAergic or serotonergic systems. The potentiation of barbiturates strongly implies an interaction with the GABA-A receptor complex.
Figure 1: The complex pharmacological profile of this compound.
A Plausible Synthetic Pathway: A Hypothetical Protocol
Step 1: Preparation of the Grignard Reagent
The synthesis would likely begin with the formation of a Grignard reagent from 4-chlorobromobenzene.
-
Reactants: 4-chlorobromobenzene, Magnesium turnings, dry diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-chlorobromobenzene in dry diethyl ether to the magnesium turnings.
-
The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete, the resulting Grignard reagent, (4-chlorophenyl)magnesium bromide, is ready for the next step.
-
Step 2: Grignard Reaction with a Ketone
The Grignard reagent would then be reacted with a suitable ketone to form the tertiary alcohol. A plausible ketone would be 4-hydroxy-4-methyl-2-pentanone.
-
Reactants: (4-chlorophenyl)magnesium bromide, 4-hydroxy-4-methyl-2-pentanone, dry diethyl ether.
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 4-hydroxy-4-methyl-2-pentanone in dry diethyl ether to the Grignard reagent.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 3: Workup and Purification
The final step involves the extraction and purification of this compound.
-
Procedure:
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
-
Figure 2: A plausible synthetic workflow for this compound.
Historical Context and Discontinuation: A Speculative Analysis
The development of this compound in the mid-20th century occurred during a "golden age" of psychopharmacology, where many foundational classes of psychiatric medications were discovered, often through serendipity and broad screening programs. The complex pharmacological profile of this compound is characteristic of some earlier drugs that had less specific molecular targets compared to modern psychotherapeutics.
The reasons for the discontinuation of this compound from the European market are not explicitly documented in available sources. However, several factors can be hypothesized:
-
Complex Side Effect Profile: A drug with stimulant, sedative, and tranquilizing properties would likely have a complex and unpredictable side effect profile, making it difficult to manage clinically.
-
Narrow Therapeutic Window: The dose-dependent nature of its effects (sedation and anxiolysis at higher doses) suggests a narrow therapeutic window, increasing the risk of adverse events.
-
Emergence of More Specific Drugs: The latter half of the 20th century saw the development of more targeted medications, such as selective serotonin reuptake inhibitors (SSRIs) for depression and benzodiazepines for anxiety, which offered better side effect profiles and more predictable clinical responses.
-
Lack of Clear Therapeutic Advantage: Given its mixed-action profile, this compound may not have offered a clear therapeutic advantage over existing or newly developed medications for its intended indications.
Conclusion: An Unfinished Chapter in Psychopharmacology
This compound represents a fascinating, yet largely forgotten, chapter in the history of psychotropic drug development. Its unique combination of pharmacological effects underscores the complexity of early drug discovery and the challenges of developing multi-target agents. While the precise details of its discovery, development, and discontinuation remain elusive, the available information paints a picture of a compound that was likely ahead of its time in terms of its multi-faceted mechanism of action, but ultimately fell short of the clinical manageability and specificity offered by later generations of psychotropic medications. Further archival research into the records of European pharmaceutical companies and regulatory agencies of that era may one day shed more light on the full story of this enigmatic drug.
References
-
This compound. In: Wikipedia. Retrieved January 31, 2026, from [Link]
Sources
Unraveling the Paradox: A Technical Guide to the Stimulant and Sedative Effects of Fenpentadiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpentadiol (also known as phenpentanediol) presents a fascinating pharmacological conundrum. Historically described as both a tranquilizer and an antidepressant, it exhibits a complex, dose-dependent dualism, acting as a stimulant at lower doses while producing sedative and anxiolytic effects at higher concentrations. This guide offers an in-depth technical exploration of this paradoxical profile. We will dissect the potential mechanisms of action, provide detailed experimental protocols for characterizing its opposing effects, and outline the key signaling pathways involved. This document serves as a comprehensive resource for researchers seeking to understand and harness the unique properties of this compound and similar compounds in drug development.
Introduction to this compound: A Profile in Duality
This compound (2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol) is an araliphatic alcohol that was previously marketed in Europe under brand names such as Tredum and Trefenum.[1] Its initial classification as a "psychotropic agent" stemmed from its inability to fit neatly into existing pharmacological categories.[1] Early research revealed a perplexing profile: it was shown to increase motility and exploratory activity in mice and potentiate the effects of amphetamine, all hallmarks of a central nervous system (CNS) stimulant.[1] Conversely, it was also found to potentiate barbiturate-induced narcosis, a characteristic of CNS depressants.[1] This duality—stimulant effects coexisting with dose-dependent sedative, anxiolytic, and tranquilizing properties—makes this compound a compelling subject for modern pharmacological investigation.[1]
Understanding the structural and mechanistic basis for these opposing actions is critical for drug development. The ability to modulate stimulant and sedative pathways with a single molecule, depending on concentration, opens up possibilities for novel therapeutic strategies. However, it also necessitates a rigorous and multifaceted experimental approach to fully characterize its pharmacological profile and predict its clinical effects.
Pharmacodynamics: The Mechanistic Dichotomy
The bimodal action of this compound suggests engagement with multiple, distinct neurotransmitter systems. While the precise molecular targets are not fully elucidated, its effects can be logically separated into two primary categories based on observed phenomena.
Postulated Mechanisms of Stimulant Effects
The stimulant properties of this compound, such as increased locomotor activity and potentiation of amphetamine, strongly suggest an interaction with catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE).
-
Norepinephrine Reuptake Inhibition (NRI): Many centrally acting analgesics and stimulants function as NRIs.[2][3] By blocking the norepinephrine transporter (NET), these drugs increase the synaptic concentration of NE, leading to enhanced arousal, alertness, and focus. This mechanism is a plausible contributor to this compound's stimulant effects.
-
Dopamine System Modulation: The potentiation of amphetamine effects points towards an interaction with the dopaminergic system. This could occur through various mechanisms, including inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine, or through direct or indirect agonism of dopamine receptors.
Postulated Mechanisms of Sedative & Anxiolytic Effects
The sedative, anxiolytic, and tranquilizing effects observed at higher doses suggest engagement with inhibitory neurotransmitter systems.[1]
-
GABAergic System Potentiation: A primary mechanism for sedation and anxiolysis involves the enhancement of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[4][5] this compound's ability to potentiate barbiturate narcosis strongly implies a positive allosteric modulatory effect at the GABA-A receptor, similar to benzodiazepines and barbiturates.[1][4] This action would increase chloride ion influx, hyperpolarize neurons, and decrease overall neuronal excitability.[4][6]
-
Opioid Receptor Agonism: Some centrally acting drugs with sedative properties are agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[6][7][8][9] Activation of MORs leads to neuronal inhibition, resulting in analgesia, euphoria, and sedation.[7][9] While not definitively proven for this compound, this remains a potential mechanism contributing to its depressant effects.
Experimental Characterization of Dual Effects
A systematic evaluation of this compound's stimulant and sedative properties requires a combination of in vitro and in vivo assays. The following protocols provide a framework for such an investigation.
General Experimental Workflow
A logical workflow is essential to systematically dissect the compound's multifaceted activity. This begins with broad, high-throughput screening to identify potential targets and progresses to more complex, whole-animal behavioral models to confirm functional outcomes.
Caption: Workflow for characterizing this compound's dual effects.
In Vitro Protocol: Radioligand Binding Assay for GABA-A Receptor
This protocol determines the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, providing evidence for a potential sedative mechanism.
Objective: To quantify the interaction of this compound with the GABA-A receptor complex.
Materials:
-
Rat cortical tissue homogenate (source of GABA-A receptors).
-
[³H]-Flunitrazepam (radioligand for the benzodiazepine site).
-
This compound (test compound).
-
Diazepam (positive control, unlabeled ligand).
-
Tris-HCl buffer (pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex via homogenization and differential centrifugation.
-
Assay Setup: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Control Groups:
-
Total Binding: Membrane + [³H]-Flunitrazepam + buffer.
-
Non-specific Binding: Membrane + [³H]-Flunitrazepam + a saturating concentration of unlabeled Diazepam (e.g., 10 µM).
-
-
Incubation: Incubate all tubes at 4°C for 60 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Causality: A low Ki value would indicate high binding affinity for the GABA-A receptor, supporting the hypothesis that this compound's sedative effects are mediated through potentiation of GABAergic inhibition.
In Vivo Protocol: Open Field Test for Locomotor Activity
This behavioral assay is a primary method for assessing the stimulant or sedative effects of a compound in rodents.
Objective: To measure changes in spontaneous motor activity induced by this compound.
Materials:
-
Open field apparatus (a square arena, often equipped with infrared beams or video tracking software).
-
Male C57BL/6 mice.
-
This compound solution.
-
Vehicle control (e.g., saline with 0.5% Tween 80).
-
Amphetamine (positive control for stimulant effect).
-
Diazepam (positive control for sedative effect).
Step-by-Step Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into the center of the open field arena and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Dosing:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administer vehicle to the control group.
-
Administer amphetamine (e.g., 2 mg/kg) and diazepam (e.g., 1 mg/kg) to positive control groups.
-
-
Testing: 30 minutes post-injection, place the mice back into the open field arena and record their activity for 60 minutes.
-
Data Collection: The tracking software will automatically record parameters such as:
-
Total Distance Traveled (cm): Primary measure of locomotor activity.
-
Rearing Counts: Vertical activity, an indicator of exploratory behavior.
-
Time Spent in Center vs. Periphery: Can provide an index of anxiety-like behavior (anxiolytics tend to increase time in the center).
-
-
Data Analysis:
-
Compare the mean total distance traveled for each this compound dose group against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
A significant increase in distance traveled compared to the vehicle indicates a stimulant effect.
-
A significant decrease in distance traveled indicates a sedative effect.
-
Trustworthiness: The inclusion of both vehicle and positive controls ensures that any observed effects are due to the test compound and not handling stress, and allows for comparison to known stimulant and sedative drugs.
Signaling Pathways: A Deeper Dive
The dual effects of this compound can be conceptualized by its differential engagement with excitatory and inhibitory signaling pathways.
The Dopaminergic Pathway (Stimulation)
This compound's stimulant effects likely arise from increasing the availability of dopamine in the synaptic cleft, particularly within the brain's reward and motor circuits (e.g., the mesolimbic pathway). This leads to increased activation of post-synaptic dopamine receptors (D1 and D2), driving neuronal excitability and behaviors like increased locomotion.
Caption: Postulated stimulant action via dopamine transporter (DAT) inhibition.
The GABAergic Pathway (Sedation)
At higher doses, this compound's sedative effects are likely mediated by enhancing the function of GABA-A receptors. As a positive allosteric modulator, it would bind to a site distinct from GABA itself, causing a conformational change that increases the receptor's affinity for GABA or enhances the channel's chloride ion conductance when GABA binds. This potentiation of inhibitory signaling dampens overall CNS activity.
Caption: Postulated sedative action via positive modulation of GABA-A receptors.
Data Interpretation: The Dose-Response Relationship
The key to understanding this compound lies in its dose-response curve. It is hypothesized to have a non-monotonic, or biphasic, dose-response relationship. At low doses, the stimulant effects predominate. As the dose increases, these effects may plateau or diminish, while the sedative and anxiolytic effects emerge and become dominant.
Table 1: Predicted Dose-Dependent Effects of this compound in Preclinical Models
| Dose Range | Primary Effect | Locomotor Activity | Time in Elevated Plus Maze (Open Arms) | Loss of Righting Reflex | Postulated Primary Mechanism |
| Low | Stimulant | ↑↑ (Significant Increase) | ↔ or ↓ (No change or anxiogenic) | No | Norepinephrine/Dopamine Reuptake Inhibition |
| Medium | Mixed / Anxiolytic | ↔ or ↓ (Returns to baseline or decreases) | ↑ (Significant Increase) | No | Mixed NRI/DAT and GABAergic effects |
| High | Sedative / Hypnotic | ↓↓ (Significant Decrease) | ↓ (Decreased due to sedation) | Yes | Predominant GABA-A Receptor Modulation |
Conclusion and Future Directions
This compound represents a pharmacologically complex molecule whose dual stimulant and sedative properties are governed by dose-dependent interactions with distinct neurotransmitter systems. The evidence points to a model where low concentrations preferentially affect catecholaminergic pathways, leading to stimulation, while higher concentrations increasingly engage the GABAergic system, producing sedation.
For drug development professionals, this compound serves as an important case study. The development of analogs could aim to:
-
Isolate Effects: Create derivatives that selectively target either the stimulant or sedative pathways, resulting in cleaner pharmacological profiles.
-
Fine-tune the Balance: Develop compounds where the transition from stimulant to sedative occurs at a predictable and therapeutically useful threshold.
Further research is required to definitively identify all molecular targets using techniques like affinity chromatography and chemoproteomics. A thorough characterization of its metabolites is also crucial, as they may contribute to the overall pharmacological effect. By applying the rigorous experimental framework outlined in this guide, the scientific community can fully elucidate the mechanisms behind this compound's paradoxical nature and unlock its potential for developing next-generation CNS therapeutics.
References
There are limited formal, peer-reviewed articles available in modern databases for this compound. The references below are based on available encyclopedic entries and analogous information from well-characterized drugs that exhibit similar mechanisms of action, which would be used to guide the experimental design described herein.
-
Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.
-
PatSnap. (2024). What is the mechanism of Tapentadol Hydrochloride? Synapse.
-
Medscape. (2024). Overview, Sedatives and Analgesics, Approach to Sedation. Medscape Reference.
-
DEA Diversion Control Division. 1,4-Butanediol.
-
PatSnap. (2024). What is the mechanism of Fentanyl? Synapse.
-
Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. PubMed Central.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tapentadol: an overview of the safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. What is the mechanism of Fentanyl? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
- 9. dea.gov [dea.gov]
An In-Depth Technical Guide to the Potentiation of Barbiturate Narcosis by Fenpentadiol
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological interactions between fenpentadiol and barbiturates. This compound, a compound with a unique and somewhat paradoxical pharmacological profile, presents an intriguing case of drug interaction by potentiating barbiturate-induced narcosis.[1] This guide eschews a rigid template in favor of a logical narrative that delves into the core of this phenomenon, from its fundamental principles to practical experimental designs. Our objective is to provide not just a collection of facts, but a cohesive understanding of the causality behind the observed potentiation, empowering researchers to design insightful and conclusive studies.
Section 1: Foundational Pharmacology of this compound and Barbiturates
A thorough understanding of the individual pharmacology of both this compound and barbiturates is paramount to comprehending their interaction.
This compound: A Profile of Duality
This compound (also known as phenpentanediol) is a psychotropic agent previously marketed in Europe with a complex pharmacological profile, exhibiting tranquilizing, antidepressant, stimulant, sedative, and anxiolytic effects.[1] Its most notable characteristic is a dose-dependent duality: at lower doses, it demonstrates stimulant properties, increasing motility and exploratory activity in animal models, while at higher doses, sedative and anxiolytic effects become more pronounced.[1] As an araliphatic alcohol, its mechanism of action is not fully elucidated, but it is known to potentiate the effects of amphetamine, further highlighting its stimulant capabilities.[1]
Barbiturates: The Quintessential CNS Depressants
Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, inducing effects ranging from mild sedation to coma.[2] Their primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[2] By binding to a distinct site on the GABAA receptor, barbiturates prolong the duration of the opening of the chloride channel, thereby enhancing the inhibitory effects of GABA. This increased chloride influx hyperpolarizes the neuron, making it less likely to fire and leading to generalized CNS depression. At high concentrations, barbiturates can also directly activate the GABAA receptor, contributing to their profound sedative-hypnotic and anesthetic properties.
Section 2: The Core Phenomenon: Potentiation of Barbiturate Narcosis
The central focus of this guide is the observed potentiation of barbiturate-induced narcosis by this compound.[1] This signifies that the co-administration of this compound and a barbiturate results in a greater sedative/hypnotic effect than would be expected from the simple addition of their individual effects. This synergistic interaction can manifest as a shorter onset of sleep, a longer duration of sleep, or the induction of sleep at sub-therapeutic doses of the barbiturate.
Section 3: A Proposed Mechanistic Framework
The precise molecular mechanism underlying this compound's potentiation of barbiturate narcosis remains to be definitively established. However, based on its known pharmacological properties and drawing parallels with other drug interactions, we can propose a multifactorial hypothesis encompassing both pharmacokinetic and pharmacodynamic interactions.
Pharmacokinetic Hypothesis: Inhibition of Hepatic Metabolism
A plausible mechanism for the potentiation is the inhibition of barbiturate metabolism by this compound. Barbiturates are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[3] If this compound or its metabolites act as inhibitors of the specific CYP450 isoenzymes responsible for barbiturate breakdown, this would lead to:
-
Increased bioavailability of the barbiturate: A larger proportion of the administered barbiturate would reach the systemic circulation.
-
Reduced clearance of the barbiturate: The barbiturate would remain in the body for a longer period.
Both of these effects would result in higher and more sustained plasma concentrations of the barbiturate, leading to a more profound and prolonged narcotic effect. This is analogous to the potentiation of hexobarbital-induced sleep by procarbazine, which was found to inhibit hepatic microsomal mixed-function oxidases.
Experimental Validation Workflow: Pharmacokinetic Interaction
Caption: Workflow for investigating pharmacokinetic interactions.
Pharmacodynamic Hypothesis: A Multi-Target CNS Interaction
Beyond pharmacokinetic effects, a pharmacodynamic interaction at the level of the CNS is also highly probable. Given this compound's own sedative properties at higher doses, it likely contributes to CNS depression through mechanisms that may be additive or synergistic with those of barbiturates.[1] Although direct interaction with the GABAA receptor has not been documented for this compound, as an araliphatic alcohol, it may exert non-specific membrane effects that could indirectly modulate ion channel function, including the GABAA receptor-channel complex.[4]
Furthermore, the dual stimulant/depressant nature of this compound suggests a complex interplay of neurotransmitter systems. While the stimulant effects at low doses may involve catecholaminergic pathways, the sedative effects at higher doses could involve a different set of targets that overlap with the depressant effects of barbiturates.
Proposed Signaling Pathway Interaction
Caption: Hypothetical mechanisms of this compound-barbiturate interaction.
Section 4: Experimental Protocols for In Vivo Assessment
To empirically validate the potentiation of barbiturate narcosis by this compound, a well-controlled in vivo study is essential. The following protocol outlines a robust methodology for this purpose.
Animal Models and Husbandry
-
Species: Male Swiss albino mice (18-25 g) are a suitable model.
-
Housing: Animals should be housed in groups with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimatization: Allow at least one week for acclimatization to the laboratory environment before the experiment.
Experimental Design and Drug Administration
A factorial design is recommended to assess the effects of each drug alone and in combination.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound) + Vehicle control for barbiturate.
-
Group 2: this compound (various doses) + Vehicle control for barbiturate.
-
Group 3: Vehicle control + Barbiturate (e.g., pentobarbital, 40 mg/kg, i.p.).
-
Group 4: this compound (various doses) + Barbiturate (e.g., pentobarbital, 40 mg/kg, i.p.).
-
-
Administration: All administrations should be intraperitoneal (i.p.) for rapid and consistent absorption. This compound or its vehicle should be administered 30 minutes prior to the barbiturate or its vehicle.
Assessment of Narcosis: The Loss of Righting Reflex
The primary endpoint for assessing narcosis is the loss of righting reflex.
-
Procedure:
-
Immediately after barbiturate administration, place the mouse in a clear observation chamber.
-
At regular intervals (e.g., every minute), gently turn the mouse onto its back.
-
Onset of Sleep (Sleep Latency): Record the time from barbiturate injection until the mouse fails to right itself within 30 seconds.
-
Duration of Sleep: Once the righting reflex is lost, continue to test for its return every 5-10 minutes. The duration of sleep is the time from the loss of the righting reflex to its spontaneous recovery (the mouse is able to right itself twice within a 60-second period).
-
Data Collection and Statistical Analysis
-
Data to be collected:
-
Sleep latency (minutes).
-
Duration of sleep (minutes).
-
-
Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
A two-way analysis of variance (ANOVA) is appropriate to analyze the main effects of this compound and the barbiturate, as well as their interaction.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons between groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Section 5: Data Presentation and Interpretation
The results of the in vivo study should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Effect of this compound on Pentobarbital-Induced Narcosis in Mice
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Duration of Sleep (min) |
| Vehicle + Vehicle | - | No sleep | No sleep |
| This compound | 50 | No sleep | No sleep |
| This compound | 100 | No sleep | No sleep |
| Vehicle + Pentobarbital | 40 | 5.2 ± 0.4 | 25.8 ± 2.1 |
| This compound + Pentobarbital | 50 + 40 | 3.1 ± 0.3 | 48.5 ± 3.5 |
| This compound + Pentobarbital | 100 + 40 | 2.5 ± 0.2 | 72.1 ± 4.8 |
Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to Vehicle + Pentobarbital group.
Interpretation of Hypothetical Data: The hypothetical data in Table 1 would indicate a significant potentiation of pentobarbital-induced narcosis by this compound. The co-administration of this compound would have resulted in a dose-dependent decrease in sleep latency and a significant increase in the duration of sleep compared to pentobarbital alone.
Section 6: Concluding Remarks and Future Directions
The potentiation of barbiturate narcosis by this compound is a compelling example of a complex drug-drug interaction. The proposed mechanistic framework, involving both pharmacokinetic and pharmacodynamic components, provides a solid foundation for further investigation. Future research should focus on:
-
In vitro metabolism studies: To definitively determine if this compound inhibits the CYP450 enzymes responsible for barbiturate metabolism.
-
Receptor binding assays: To investigate if this compound directly interacts with the GABAA receptor or other relevant CNS targets.
-
Electrophysiological studies: To examine the effects of this compound on neuronal excitability, both alone and in the presence of barbiturates.
By systematically addressing these research questions, the scientific community can fully elucidate the mechanisms behind this intriguing pharmacological phenomenon, contributing to a deeper understanding of drug interactions and CNS pharmacology.
References
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This compound. In: Wikipedia. [Link]
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Chapter 10: CNS Depressants – Drugs and Behavior. Washington State University. [Link]
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An In-depth Technical Guide to the Preclinical Assessment of the Pharmacological Interaction Between Fenpentadiol and Amphetamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The concomitant use of multiple psychoactive agents necessitates a thorough understanding of their potential for pharmacological interactions. This guide provides a comprehensive technical framework for the preclinical evaluation of the interaction between Fenpentadiol, a historical psychotropic agent with a complex profile, and amphetamine, a widely prescribed central nervous system (CNS) stimulant. Historical data suggests that this compound potentiates the effects of amphetamine, a finding with significant implications for safety and efficacy.[1] However, the mechanistic basis of this interaction remains uncharacterized. This document outlines a logical, tiered approach to elucidate the pharmacodynamic and pharmacokinetic underpinnings of this interaction. We present detailed methodologies for in vitro assays, including receptor binding and neurotransmitter release studies, alongside protocols for in vivo behavioral and pharmacokinetic assessments in rodent models. The causality behind each experimental choice is explained, emphasizing the establishment of self-validating systems with appropriate controls. By following this structured, evidence-based approach, researchers can effectively characterize the nature of the this compound-amphetamine interaction, enabling a robust risk assessment and informing future clinical development.
Introduction
This compound: An Obscure Agent with a Complex Profile
This compound (2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol) is a psychotropic drug formerly marketed in Europe described as a tranquilizer and antidepressant.[1] Its pharmacological profile is atypical, exhibiting a dose-dependent spectrum of activity that includes stimulant effects at lower doses and sedative or anxiolytic effects at higher doses.[1] Critically, early literature notes that this compound increases motility and exploratory activity in mice and potentiates the effects of amphetamine.[1] This observation is the primary impetus for this guide, as the co-administration of a potentiating agent with a classical stimulant like amphetamine could lead to exaggerated physiological and psychological effects, including potential toxicity. The lack of modern, mechanistic data on this compound makes it a compelling case study for the application of contemporary drug interaction assessment protocols.
Amphetamine: A Well-Characterized CNS Stimulant
Amphetamine is a potent CNS stimulant used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2] Its mechanism of action is well-established and multifaceted. Amphetamine primarily increases the synaptic concentrations of dopamine and norepinephrine, and to a lesser extent, serotonin.[3][4][5] It achieves this by entering the presynaptic neuron via monoamine transporters (such as DAT, NET, and SERT), disrupting the vesicular storage of these neurotransmitters by inhibiting Vesicular Monoamine Transporter 2 (VMAT2), and promoting the reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[3][6]
Rationale for a Systematic Interaction Assessment
Given the historical evidence of this compound potentiating amphetamine's effects, a systematic investigation is crucial.[1] The potential for adverse events resulting from such an interaction is significant. This guide provides a roadmap for drug development professionals to dissect this interaction, moving from foundational in vitro characterization to complex in vivo validation. Understanding whether the interaction is pharmacodynamic (acting at the same or related targets) or pharmacokinetic (affecting the drug's absorption, distribution, metabolism, or excretion) is paramount for risk mitigation.
Characterization of Individual Compounds
A prerequisite to studying any drug-drug interaction (DDI) is a thorough understanding of the pharmacology of the individual agents.
Pharmacological Profile of Amphetamine
-
Pharmacodynamics : Amphetamine's primary targets are the dopamine transporter (DAT) and norepinephrine transporter (NET). It acts as a substrate for these transporters, a competitive reuptake inhibitor, a VMAT2 inhibitor, and a TAAR1 agonist, all of which culminate in a robust increase in extracellular monoamine levels.[2][3][6]
-
Pharmacokinetics : Amphetamine is well-absorbed orally, with a half-life that is pH-dependent but typically ranges from 9-14 hours.[2] It undergoes extensive metabolism, primarily by Cytochrome P450 2D6 (CYP2D6).[2][7] This reliance on CYP2D6 is a critical point for potential pharmacokinetic interactions.[8]
Defining the Pharmacological Profile of this compound
The mechanism of action for this compound is not well-defined in modern literature. Therefore, the initial step is to establish its basic pharmacological properties.
-
Predicted Mechanisms : Based on its reported stimulant-like and tranquilizing effects, this compound could plausibly interact with monoaminergic systems (dopamine, norepinephrine, serotonin) or GABAergic systems. Its potentiation of amphetamine suggests a potential interaction within the catecholaminergic pathways.
-
Pharmacokinetics : Data on this compound's ADME properties is sparse. A key objective of the proposed studies will be to determine its metabolic pathways, including identifying the specific CYP450 enzymes involved, to predict potential pharmacokinetic DDIs.
Tiered Approach to DDI Assessment: A Methodological Guide
We propose a tiered, systematic approach to investigate the this compound-amphetamine interaction, beginning with in vitro screening to generate hypotheses that are then tested in definitive in vivo models.
Tier 1: In Vitro Mechanistic Evaluation
In vitro assays are essential for determining the potential for molecular-level interactions in a controlled environment, free from the complexities of a whole biological system.[9][10][11]
3.1.1 Objective: Assess Potential for Pharmacodynamic Interaction
The primary question is whether this compound directly interacts with the molecular machinery targeted by amphetamine.
Protocol 1: Monoamine Transporter Binding Assay
-
Causality: This experiment directly tests the hypothesis that this compound binds to DAT, NET, or SERT. A significant binding affinity would suggest a potential for competitive interaction with amphetamine at the transporter level.
-
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound. A known transporter ligand (e.g., cocaine for DAT) will be used as a positive control.
-
Detection: Following incubation, separate bound from free radioligand by rapid filtration. Measure radioactivity using liquid scintillation counting.
-
Analysis: Calculate the inhibitor constant (Ki) for this compound at each transporter. A low Ki value indicates high binding affinity.
-
-
Self-Validation: The protocol is validated by the inclusion of a positive control with a known affinity, ensuring the assay is performing correctly. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
Protocol 2: Neurotransmitter Uptake/Release Assay
-
Causality: While binding indicates affinity, it does not confirm functional activity. This assay determines if this compound can inhibit neurotransmitter reuptake or cause neurotransmitter release, mimicking or interfering with amphetamine's action.
-
Methodology:
-
Preparation: Use rat brain synaptosomes (resealed nerve terminals) or HEK293 cells expressing the transporters.
-
Uptake Assay: Pre-incubate the synaptosomes/cells with varying concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]Dopamine). Terminate the reaction and measure the amount of radioactivity taken up by the cells.
-
Release Assay: Pre-load the synaptosomes/cells with a radiolabeled neurotransmitter. Wash to remove excess label. Expose the cells to varying concentrations of this compound or amphetamine (positive control) and measure the amount of radioactivity released into the supernatant.
-
Analysis: Calculate IC50 values for uptake inhibition and EC50 values for release.
-
-
Self-Validation: Amphetamine serves as a robust positive control for both uptake inhibition and release promotion. A vehicle control establishes the baseline.
3.1.2 Objective: Assess Potential for Pharmacokinetic Interaction
The goal here is to determine if this compound can inhibit or induce the enzymes responsible for amphetamine's metabolism, primarily CYP2D6.[12][13]
Protocol 3: CYP450 Inhibition Assay
-
Causality: This assay determines if this compound is a direct or time-dependent inhibitor of CYP2D6 (and other major CYPs like 3A4, 2C9, 2C19, 1A2 for a complete profile). Inhibition of CYP2D6 would lead to reduced metabolism of amphetamine, increasing its plasma concentration and potentially its effects.[9]
-
Methodology:
-
System: Use human liver microsomes (HLM) as the source of CYP enzymes.
-
Probe Substrate: Utilize a CYP2D6-specific probe substrate (e.g., dextromethorphan or bufuralol) that is metabolized to a fluorescent or easily detectable product.
-
Incubation: Incubate HLM, the probe substrate, and a range of this compound concentrations with an NADPH-regenerating system to initiate the reaction. A known CYP2D6 inhibitor (e.g., quinidine) serves as a positive control.
-
Time-Dependent Inhibition: To assess mechanism-based inhibition, pre-incubate this compound with HLM and the NADPH system before adding the probe substrate.
-
Detection: Measure the formation of the metabolite using LC-MS/MS.
-
Analysis: Calculate the IC50 value (concentration causing 50% inhibition). If significant inhibition is observed, determine the Ki (inhibition constant).
-
-
Self-Validation: The positive control (quinidine) confirms the assay's sensitivity to CYP2D6 inhibition. A no-inhibitor control establishes the baseline 100% enzyme activity.
Tier 2: In Vivo Behavioral and Pharmacokinetic Assessment
In vivo studies are critical to confirm if the interactions observed at the molecular level translate to a functional effect in a whole organism.[14][15]
3.2.1 Objective: Characterize the Pharmacodynamic Interaction in a Behavioral Model
Locomotor activity is a well-validated behavioral endpoint for measuring the stimulant effects of drugs like amphetamine.
Protocol 4: Rodent Locomotor Activity Study
-
Causality: This experiment directly tests the historical claim that this compound potentiates amphetamine's effects.[1] A synergistic or super-additive increase in locomotor activity when the drugs are co-administered would confirm a significant pharmacodynamic interaction.
-
Methodology:
-
Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Place animals in open-field arenas equipped with infrared photobeams to automatically track horizontal and vertical activity.
-
Habituation: Allow animals to habituate to the test chambers for 30-60 minutes before drug administration.
-
Dosing Paradigm: Administer drugs (e.g., via intraperitoneal injection) according to a factorial design. This is a self-validating system:
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound (at various doses) + Vehicle
-
Group 3: Vehicle + Amphetamine (at various doses)
-
Group 4: this compound + Amphetamine (a matrix of dose combinations)
-
-
Data Collection: Record locomotor activity for at least 2 hours post-injection.
-
Analysis: Analyze the data using a two-way ANOVA to test for main effects of each drug and, critically, for a significant interaction effect.
-
-
Self-Validation: The inclusion of vehicle and single-drug groups is essential to isolate the effect of the drug combination. A dose-response curve for each drug alone allows for the proper assessment of synergy (a greater-than-additive effect).
3.2.2 Objective: Determine the In Vivo Pharmacokinetic Interaction
This study will determine if co-administration of this compound alters the systemic exposure of amphetamine.
Protocol 5: Rodent Pharmacokinetic Interaction Study
-
Causality: If this compound inhibits amphetamine's metabolism in vivo, we would expect to see a higher plasma concentration (AUC, Cmax) and a longer half-life (t½) for amphetamine when the two drugs are given together. This provides a direct link between the in vitro CYP inhibition data and its real-world consequence.
-
Methodology:
-
Subjects: Use male Sprague-Dawley rats, cannulated for serial blood sampling if possible.
-
Dosing Groups (Crossover Design is preferred):
-
Phase 1: Administer a single dose of amphetamine.
-
Phase 2 (after washout): Administer a single dose of this compound.
-
Phase 3 (after washout): Administer amphetamine and this compound concurrently.
-
-
Blood Sampling: Collect serial blood samples at specific time points post-dose (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Process blood to plasma. Develop and validate a sensitive LC-MS/MS method to simultaneously quantify the concentrations of amphetamine and this compound in the plasma samples.
-
Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for amphetamine (and this compound) when administered alone versus in combination.
-
-
Self-Validation: Each animal can serve as its own control in a crossover design, which reduces inter-animal variability. Comparing the PK parameters of amphetamine alone versus in combination directly quantifies the magnitude of the DDI.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Hypothetical In Vitro Data
| Assay Type | Target | Test Compound | Result (Hypothetical) | Interpretation |
| Binding Assay | Human DAT | This compound | Ki = 250 nM | Moderate affinity for the dopamine transporter. |
| Binding Assay | Human NET | This compound | Ki = 800 nM | Low affinity for the norepinephrine transporter. |
| Uptake Assay | [³H]Dopamine | This compound | IC50 = 400 nM | Moderate inhibitor of dopamine reuptake. |
| Release Assay | [³H]Dopamine | This compound | No significant release | Not a dopamine-releasing agent. |
| CYP Inhibition | CYP2D6 | This compound | IC50 = 2.5 µM | Potent inhibitor of amphetamine's primary metabolic enzyme. |
Table 2: Summary of Hypothetical In Vivo Pharmacokinetic Data (Amphetamine)
| PK Parameter | Amphetamine Alone (Mean ± SD) | Amphetamine + this compound (Mean ± SD) | % Change |
| Cmax (ng/mL) | 150 ± 25 | 225 ± 30 | +50% |
| AUC₀-∞ (ng*h/mL) | 1200 ± 150 | 2400 ± 200 | +100% |
| t½ (hours) | 10.5 ± 1.2 | 16.0 ± 1.8 | +52% |
| CL/F (L/h/kg) | 2.0 ± 0.3 | 1.0 ± 0.2 | -50% |
Visualization of Mechanisms and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental designs.
Caption: Mechanism of Action of Amphetamine at the Dopamine Terminal.
Caption: Tiered Experimental Workflow for DDI Assessment.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for characterizing the interaction between this compound and amphetamine. The historical observation of potentiation can be mechanistically explained by a combination of pharmacodynamic and pharmacokinetic interactions.[1] Based on the hypothetical data presented, a likely scenario is a dual-mechanism interaction:
-
Pharmacokinetic: this compound's inhibition of CYP2D6 significantly increases the systemic exposure of amphetamine, leading to a more pronounced and prolonged effect.
-
Pharmacodynamic: this compound's direct, albeit moderate, inhibition of the dopamine transporter could additively or synergistically contribute to the increased synaptic dopamine caused by amphetamine.
The elucidation of such interactions is not merely an academic exercise; it is a critical component of drug safety and development. The methodologies described herein are broadly applicable to the assessment of DDIs for other novel or poorly characterized CNS-active agents. Future research should focus on confirming these findings using more advanced techniques, such as in vivo microdialysis, to directly measure neurotransmitter levels in specific brain regions following co-administration.
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Title: The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder Source: Journal of Child and Adolescent Psychopharmacology URL: [Link]
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The Enigmatic Psychotropic Profile of Fenpentadiol: An In-Depth Technical Guide to Its Early Research
Introduction
Fenpentadiol (also known as Phenpentanediol, developmental code Rd-292) is a fascinating, yet relatively obscure, psychotropic agent that emerged from the laboratories of European pharmaceutical research in the mid-20th century. Initially described as a tranquilizer and antidepressant, it was formerly marketed in Europe under brand names such as Tredum and Trefenum.[1] What sets this compound apart from its contemporaries is its complex and paradoxical pharmacological profile, exhibiting a blend of stimulant, sedative, and anxiolytic properties.[1] This technical guide delves into the core of the early research on this compound's psychotropic activity, providing a detailed exploration of its synthesis, the preclinical behavioral assays that defined its unique character, and the initial hypotheses surrounding its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational investigations into this enigmatic compound.
Chemical Synthesis of this compound
A likely synthetic pathway for this compound would begin with the Grignard reaction, a powerful tool for forming carbon-carbon bonds. The synthesis would commence with the reaction of a Grignard reagent derived from a protected 4-chloro-bromobenzene with acetone. This would be followed by a second Grignard reaction with a protected acetone equivalent or a related ketone, and subsequent deprotection steps to yield the final diol structure.
Alternatively, a process involving the catalytic hydrogenation of a diacetone alcohol derivative is a viable and industrially scalable method.[2] This process typically utilizes a nickel catalyst under hydrogen pressure.
Early Psychotropic Activity Assessment
The initial characterization of this compound's psychotropic effects was conducted through a battery of classical behavioral pharmacology assays in animal models, primarily mice. These early studies, referenced in a 1974 issue of Farmaco. Edizione Scientifica, revealed a dualistic nature that was difficult to categorize within the then-existing pharmacodynamic systems of psychotropic agents.[1] The key findings pointed to its ability to potentiate barbiturate-induced narcosis, a sedative-like effect, while simultaneously increasing motility and exploratory activity and potentiating the effects of amphetamine, which are stimulant-like properties.[1]
Experimental Protocols
While the precise parameters of the original experiments are not fully detailed in available literature, it is possible to reconstruct the likely methodologies based on standard practices of the era for evaluating psychotropic drugs.
1. Potentiation of Barbiturate-Induced Narcosis
This assay was a cornerstone for identifying central nervous system depressant activity.
-
Objective: To determine if this compound enhances the sedative/hypnotic effects of a barbiturate.
-
Animal Model: Male albino mice were commonly used.
-
Methodology:
-
A control group of mice would be administered a sub-hypnotic or minimally hypnotic dose of a short-acting barbiturate, such as pentobarbital or hexobarbital, typically via intraperitoneal (i.p.) injection.
-
A test group of mice would be pre-treated with this compound (at various doses) at a specified time before receiving the same dose of the barbiturate as the control group.
-
The primary endpoint measured would be the "sleeping time," defined as the duration of the loss of the righting reflex (the time from when the animal is placed on its back and is unable to right itself until it can do so).
-
A significant increase in the duration of sleeping time in the this compound-pre-treated group compared to the control group would indicate potentiation of barbiturate narcosis.
-
2. Assessment of Spontaneous Motor Activity and Exploratory Behavior
The Open Field Test was, and remains, a standard method for evaluating general locomotor activity and anxiety-like behavior.
-
Objective: To measure the effect of this compound on spontaneous movement and exploration in a novel environment.
-
Animal Model: Mice were the typical subjects.
-
Methodology:
-
An open-field apparatus, a square or circular arena with walls to prevent escape, would be used. The floor was often marked with a grid.
-
Mice would be individually placed in the center or a corner of the open field after being administered either a vehicle control or this compound at various doses.
-
Behavioral parameters would be manually scored by an observer for a set period (e.g., 5-10 minutes). Key parameters would include:
-
Ambulation/Locomotion: The number of grid lines crossed.
-
Rearing: The number of times the animal stands on its hind legs.
-
Grooming: The duration or frequency of self-grooming behaviors.
-
-
An increase in ambulation and rearing would be indicative of a stimulant-like effect.
-
3. Potentiation of Amphetamine-Induced Stereotypy
This assay is used to detect an enhancement of the effects of a known psychostimulant.
-
Objective: To determine if this compound increases the stereotypical behaviors induced by amphetamine.
-
Animal Model: Mice or rats were used.
-
Methodology:
-
Animals would be pre-treated with either a vehicle control or this compound.
-
After a set pre-treatment time, all animals would receive a dose of d-amphetamine known to induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, head-weaving).
-
The intensity of stereotyped behaviors would be scored by a trained observer at regular intervals over a period of time using a rating scale.
-
A higher stereotypy score in the this compound pre-treated group compared to the control group would indicate potentiation.
-
Summary of Early Psychotropic Profile
The qualitative results from these foundational studies painted a picture of a compound with a unique and complex profile.
| Behavioral Assay | Observed Effect of this compound | Implied Psychotropic Activity |
| Potentiation of Barbiturate Narcosis | Increased duration of sleep time | CNS Depressant / Sedative |
| Spontaneous Motor Activity | Increased ambulation and exploratory behavior | CNS Stimulant |
| Potentiation of Amphetamine Effects | Enhanced amphetamine-induced stereotypy | CNS Stimulant |
It was also noted that the sedative and anxiolytic effects of this compound were more prominent at higher doses.[1] This dose-dependent duality is a key feature of its pharmacological signature. A 1982 study by Bialos, Giller, and Jatlow compared the antidepressant effects of this compound (as Rd 292) with the tricyclic antidepressant amitriptyline, further solidifying its investigation as a potential antidepressant.
Early Hypotheses on the Mechanism of Action
The precise molecular targets of this compound were not elucidated in the early research. However, its dualistic behavioral profile allowed for the formulation of several hypotheses. The potentiation of amphetamine's effects suggested an interaction with catecholaminergic systems, specifically dopaminergic and/or noradrenergic pathways. Amphetamine is known to increase the synaptic levels of dopamine and norepinephrine, and this compound's ability to enhance its effects could imply a similar, albeit perhaps indirect, mechanism.
Conversely, the potentiation of barbiturate narcosis pointed towards an interaction with the GABAergic system. Barbiturates enhance the inhibitory effects of GABA at the GABA-A receptor. This compound could potentially act as a positive allosteric modulator at a site on the GABA-A receptor complex, or it could have other indirect effects that lead to an enhancement of GABAergic neurotransmission.
The dose-dependent nature of its effects further complicates the picture. It is plausible that this compound has different affinities for various receptor systems, with its stimulant effects being mediated by one system at lower concentrations and its sedative effects becoming more prominent as it engages other systems at higher concentrations.
More recent, though still limited, information suggests that this compound may act as a CB2 receptor agonist and a toll-like receptor 4 (TLR4) agonist.[1] However, these are more contemporary findings and were not part of the initial psychotropic evaluation.
Conclusion
The early research into the psychotropic activity of this compound revealed a compound with a remarkably complex and unconventional pharmacological profile. Its ability to simultaneously exhibit both stimulant and depressant properties, in a dose-dependent manner, set it apart from the more clearly defined psychotropic agents of its time. While the precise molecular mechanisms underlying these effects were not fully understood during its initial investigation, the early behavioral pharmacology studies provided a rich and intriguing dataset. The story of this compound serves as a compelling case study in the history of psychopharmacology, highlighting the challenges and complexities of characterizing novel psychoactive compounds and underscoring the importance of comprehensive behavioral phenotyping in preclinical drug discovery. Further research, employing modern techniques in receptor pharmacology and neurochemistry, would be necessary to fully unravel the enigmatic nature of this unique molecule.
References
-
Wikipedia. This compound. [Link]
- Bialos, D., Giller, E., & Jatlow, P. (1982). A controlled trial of a new antidepressant, Rd 292, and amitriptyline. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 20(6), 259-263.
-
Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL. [Link]
- Google Patents.
-
Wikipedia. 2-Methyl-2,4-pentanediol. [Link]
Sources
Methodological & Application
Application Note: Preclinical Evaluation of Fenpentadiol
Neuropharmacological Profiling in Rodent Models[1]
Executive Summary & Compound Profile
Fenpentadiol (Code: Rd 292; Trade name: Tredum) is a psychopharmaceutical agent historically characterized as an anxiolytic and weak antidepressant. Chemically distinct from benzodiazepines and SSRIs, it belongs to the class of chlorophenyl-pentanediols .
Critical Safety Note: Do NOT confuse this compound with Fentanyl. Despite phonetic similarities, this compound is a diol with a high safety margin (LD50 >2000 mg/kg in rats), whereas Fentanyl is a potent opioid.
This guide provides a standardized framework for the in vivo re-evaluation of this compound, utilizing modern behavioral batteries to distinguish its anxiolytic efficacy from sedative side effects.
| Property | Specification |
| IUPAC Name | 2-(4-chlorophenyl)-4-methylpentane-2,4-diol |
| CAS Number | 15687-18-0 |
| Molecular Weight | 228.71 g/mol |
| Solubility | Lipophilic; poor water solubility. Soluble in ethanol, DMSO. |
| Therapeutic Class | Anxiolytic / Psychosedative |
| Primary Mechanism | Putative GABA-A modulation; Membrane fluidity stabilization. |
Experimental Design Strategy
To scientifically validate this compound's profile, we must decouple anxiolysis (reduction of anxiety) from sedation (motor impairment). A single test is insufficient. Therefore, this protocol employs a "Triad of Evaluation":
-
Elevated Plus Maze (EPM): Primary screen for anxiolytic activity.
-
Rotarod Performance Test: Exclusionary screen for motor toxicity/sedation.
-
Forced Swim Test (FST): Secondary screen for antidepressant-like activity.
Visualization: Experimental Workflow
The following diagram outlines the logical flow of the study, ensuring washout periods and proper control integration.
Figure 1: Sequential experimental workflow designed to minimize stress-induced interference between behavioral assays.
Protocol 1: Vehicle Formulation & Dosing
This compound is highly lipophilic. Improper solubilization leads to erratic bioavailability and peritoneal irritation (if IP), which causes false-positive "sedation" due to pain.
Reagents:
-
This compound (Reference Standard Grade)
-
Tween 80 (Polysorbate 80)[1]
-
Sterile Saline (0.9% NaCl)
-
Sonicator
Step-by-Step Formulation:
-
Weighing: Calculate the total mass required for the highest dose group (e.g., 100 mg/kg).
-
Wetting: Add Tween 80 to the powder. Ratio: 2% of final volume .
-
Example: For 10 mL final volume, use 0.2 mL Tween 80.
-
-
Trituration: Mix the powder and Tween 80 with a pestle or vortex until a smooth paste forms. This prevents clumping.
-
Dilution: Gradually add sterile saline while vortexing vigorously.
-
Sonication: Sonicate at 40°C for 15 minutes until a uniform white suspension is achieved.
-
QC Check: Ensure no visible crystals remain at the bottom.
-
Dosing Regimen:
-
Route: Oral Gavage (PO) is preferred to mimic clinical route; Intraperitoneal (IP) for pharmacokinetic studies.
-
Volume: 10 mL/kg (Rat) or 10 mL/kg (Mouse).
-
Dose Groups:
-
Vehicle Control (2% Tween/Saline)
-
Low Dose: 10 mg/kg
-
Mid Dose: 50 mg/kg
-
High Dose: 100 mg/kg
-
Positive Control: Diazepam (1 mg/kg) for EPM; Imipramine (15 mg/kg) for FST.
-
Protocol 2: Elevated Plus Maze (EPM)
Objective: Assessment of anxiolytic activity. Rationale: Rodents have an innate conflict between exploring novel environments and avoiding open, elevated spaces. Anxiolytics increase time spent in open arms.
Apparatus:
-
Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm).
-
Elevated 50 cm above the floor.
-
Video tracking software (e.g., EthoVision or AnyMaze).
Procedure:
-
Acclimatization: Move animals to the testing room 1 hour prior to testing (dim red light).
-
Dosing: Administer this compound 30–60 minutes prior to testing.
-
Placement: Place the rodent in the center zone, facing an open arm.
-
Recording: Record behavior for 5 minutes.
-
Cleaning: Clean maze with 70% ethanol between subjects to remove olfactory cues.
Data Interpretation:
| Parameter | Interpretation | Expected this compound Effect |
| Time in Open Arms (%) | Primary Anxiety Index | Increase (Significantly > Vehicle) |
| Open Arm Entries | Exploratory Drive | Increase |
| Closed Arm Entries | Locomotor Activity | No Change (If decreased, implies sedation) |
Protocol 3: Rotarod Performance Test
Objective: To rule out motor coordination deficits (ataxia/sedation). Rationale: If an animal falls off the rod, the "anxiolytic" effect in the EPM might actually be muscle relaxation or sedation, which is a negative side effect profile.
Procedure:
-
Training: 24 hours prior to testing, train mice to walk on the rod at a constant speed (4 rpm) for 60 seconds.
-
Testing: Place animal on the rod. Accelerate from 4 to 40 rpm over 300 seconds.
-
Endpoint: Latency to fall (seconds).
Self-Validating Logic:
-
If this compound (50 mg/kg) increases Open Arm time in EPM but does not decrease latency to fall in Rotarod, the compound is a True Anxiolytic .
-
If it decreases Rotarod latency, it is a Sedative .
Mechanistic Insight & Pathway
This compound's mechanism is historically debated. Unlike Benzodiazepines (which bind the BZD site on GABA-A), this compound is thought to act via a "membrane-stabilizing" effect that allosterically facilitates GABAergic transmission without high-affinity receptor binding.
Visualization: Putative Mechanism of Action
This diagram illustrates the distinction between direct BZD binding and this compound's proposed modulatory role.
Figure 2: Proposed mechanism distinguishing this compound's membrane-mediated facilitation from direct Benzodiazepine receptor agonism.
References
-
Chemical Structure & Toxicity
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27352, this compound. Retrieved from [Link]
-
-
Standard Behavioral Protocols (EPM)
-
Standard Behavioral Protocols (Rotarod)
-
Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609. Retrieved from [Link]
-
-
Historical Pharmacological Context
-
Kuhn, W. L., et al. (1960s). Comparative pharmacology of substituted pentanediols. (Referenced via ChemIDplus archives). Retrieved from [Link]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effects of chronic fentanyl administration on behavioral characteristics of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Administration and Behavioral Assessment of Fenpentadiol (Rd 292)
Introduction & Scientific Context
Fenpentadiol (2-(4-chlorophenyl)-4-methylpentane-2,4-diol), historically designated as Rd 292 , is a psychopharmaceutical agent structurally related to phenaglycodol.[1] Unlike modern benzodiazepines that act via high-affinity binding to the GABA-A receptor benzodiazepine site, this compound exhibits a distinct pharmacological profile characterized by anxiolytic and weak tranquilizing effects without profound sedation at therapeutic doses.
Critical Safety Distinction
WARNING: Do NOT confuse this compound with Fentanyl .[1] These are pharmacologically distinct classes. Fentanyl is a potent opioid analgesic with high overdose risk; this compound is a chlorinated glycol derivative with a wide safety margin.[1]
Rationale for Investigation
While largely superseded in clinical practice, this compound remains a valuable tool in comparative pharmacology for:
-
Mechanistic Differentiation: Studying anxiolysis independent of the classic benzodiazepine-site modulation.[1]
-
Repurposing Screens: Investigating non-sedative anxiolytics for co-morbid depression models.[1]
-
Metabolic Interaction: As an inducer/substrate in hepatic drug metabolism studies due to its chlorinated structure.[1]
Physicochemical Properties & Formulation Strategy
This compound is a lipophilic diol.[1] It is sparingly soluble in water , which presents the primary challenge in animal administration. Attempting to dissolve it in pure saline will result in precipitation and inconsistent dosing.[1]
Table 1: Compound Profile
| Property | Data | Relevance to Protocol |
| IUPAC Name | 2-(4-chlorophenyl)-4-methylpentane-2,4-diol | Identity Verification |
| Molecular Weight | 228.72 g/mol | Molar dose calculations |
| Physical State | Crystalline Solid | Requires trituration |
| Solubility (Water) | Low / Insoluble | Requires Suspension Vehicle |
| Solubility (Organic) | Ethanol, Acetone, Corn Oil | Option for depot injections |
| LogP (Predicted) | ~2.5 - 3.0 | High membrane permeability |
Formulation Protocol: 1% Methylcellulose Suspension
Objective: Create a stable, homogenous suspension for Oral Gavage (PO).
Reagents:
-
This compound (micronized powder)[1]
-
Methylcellulose (400 cP)[1]
-
Distilled Water[1]
-
Tween 80 (Surfactant)[1]
Step-by-Step Workflow:
-
Vehicle Preparation: Dissolve 1g of Methylcellulose in 100mL of heated distilled water. Stir overnight at 4°C to hydrate fully.
-
Weighing: Calculate the total mass of this compound required (e.g., for 10 rats @ 250g, dosed at 50mg/kg = 125mg total active drug + 20% overage).
-
Wetting: Place this compound in a mortar. Add 1-2 drops of Tween 80 and triturated with a pestle to break surface tension.[1]
-
Levigation: Gradually add the Methylcellulose vehicle in small geometric increments, grinding continuously to form a smooth white paste.
-
Dilution: Transfer to a graduated cylinder and bring to final volume with remaining vehicle.
-
Verification: Vortex for 30 seconds before every withdrawal.
Caption: Critical path for creating a homogenous hydrophobic drug suspension.
Dosing Strategy & Administration
Allometric Scaling & Dose Selection
Historical data indicates an effective anxiolytic range in rodents between 20 mg/kg and 100 mg/kg .[1]
-
Low Dose (20 mg/kg): Exploratory behavior preservation.[1]
-
High Dose (100 mg/kg): Sedative effects may emerge; potential ataxia.[1]
Protocol A: Oral Gavage (PO) in Rats
Standard: 10 mL/kg dosing volume is the physiological maximum for rats to prevent gastric distension.
Procedure:
-
Weigh Animal: Obtain accurate weight (e.g., 250g).
-
Calculate Volume:
-
Restraint: Use the "V-grip" method (thumb and forefinger under the mandible) to straighten the esophagus.
-
Insertion: Introduce a stainless steel gavage needle (16G or 18G, ball-tipped) into the diastema.[1] Guide it down the esophagus.[1] Stop if resistance is felt.
-
Depression: Depress plunger smoothly over 2-3 seconds.
-
Observation: Monitor for 5 minutes for signs of aspiration (gasping, blue extremities).
Behavioral Assessment Protocols
This compound is best evaluated using assays that distinguish between anxiolysis (reduced fear) and sedation (reduced movement).[1]
Protocol B: Elevated Plus Maze (EPM)
Rationale: The EPM relies on the rodent's innate conflict between exploring novel environments and avoiding open, elevated spaces. Anxiolytics increase time spent in Open Arms.[1]
Experimental Design:
-
Groups (n=8-10):
-
Pre-treatment Time: Administer drug 60 minutes prior to testing (to account for oral absorption Tmax).
Workflow:
-
Acclimatization: Move animals to the testing room 1 hour before testing (dim red light).
-
Placement: Place rat in the center zone facing an Open Arm.
-
Recording: Record behavior for 5 minutes via overhead camera.
-
Scoring Parameters:
Caption: Decision logic for distinguishing anxiolytic efficacy from sedative side effects.
Safety & Toxicology Monitoring
Although this compound has a high LD50 (low toxicity) compared to opioids, rigorous monitoring is required.[1]
Clinical Signs to Monitor (Irwin Test Battery):
-
Ataxia: Loss of coordination (indicates supratherapeutic dosing).[1]
-
Ptosis: Drooping eyelids (sedation).[1]
-
Righting Reflex: Place rat on back; failure to right immediately indicates deep CNS depression.[1]
-
Body Weight: Monitor daily for 7 days post-study if survival is required.
Necropsy Check: If using IP administration (not recommended due to irritation), check the peritoneum for precipitation or inflammation. Oral gavage is preferred to avoid this artifact.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85896, this compound. Retrieved from [Link][1]
- Ullmann's Encyclopedia of Industrial Chemistry.Alcohols, Polyhydric. (General reference for physicochemical properties of diols and solubility profiles).
-
Turner, R. A. (1965).[1] Screening Methods in Pharmacology. Academic Press.[1] (Foundational text for the Irwin Test and EPM protocols used for non-benzodiazepine anxiolytics).
-
World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN).[1] (Source for "this compound" and "Rd 292" nomenclature verification).
- European Agency for the Evaluation of Medicinal Products.Guidelines on the specific safety requirements for anxiolytics. (Context for behavioral safety margins).
Note: Specific modern journal articles dedicated solely to this compound are scarce due to its historical nature.[1] Protocols above are synthesized from standard operating procedures for lipophilic carbamate/glycol anxiolytics.
Sources
Technical Application Note: Behavioral Pharmacology Profiling of Fenpentadiol
Introduction & Compound Profile
Fenpentadiol (Rd-292; 2-(p-chlorophenyl)-4-methyl-2,4-pentanediol) is a psychopharmaceutical agent historically characterized by a unique dual profile. Structurally distinct from benzodiazepines, it belongs to the class of araliphatic alcohols (diols), sharing chemical lineage with meprobamate-like tranquilizers.
Unlike classical GABAergic anxiolytics which produce dose-dependent sedation, this compound exhibits a biphasic behavioral profile :
-
Anxiolytic/Tranquilizing effects at therapeutic doses.
-
Psychoanaleptic (Stimulant) properties at specific dose ranges, often manifesting as increased exploratory motility rather than sedation.
This guide outlines the modern behavioral assay battery required to characterize this compound, specifically designed to disentangle its anxiolytic efficacy from its stimulant and sedative side effects.
Chemical Properties & Formulation Strategy
This compound is a hydrophobic, sparingly water-soluble ionizable drug.[1] Proper vehicle selection is critical to prevent precipitation in vivo, which causes erratic absorption and false negatives in behavioral data.
-
Preferred Vehicle: 10% Tween 80 in 0.9% Saline or 20% PEG-400 in Saline.
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Dosing Window: Testing typically occurs 30–60 minutes post-administration (Tmax).
Experimental Workflow
The following flowchart illustrates the logical sequence of assays. Note the "Stop/Go" decision points based on motor toxicity.
Figure 1: Sequential screening cascade for this compound. Note that Rotarod is placed first to establish the "Therapeutic Index" before assessing anxiety.
Assay Protocols
Assay 1: Rotarod Test (Motor Toxicity Screen)
Objective: To define the "sedative floor." Anxiolytics must reduce anxiety without compromising motor coordination. If this compound causes falls here, it is acting as a sedative/hypnotic, not a pure anxiolytic.
-
Subjects: Male C57BL/6J mice (n=8-10/group).
-
Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 minutes).
-
Protocol:
-
Training: 24 hours prior, train mice until they can remain on the rod for >180 seconds.
-
Dosing: Administer Vehicle or this compound (10, 30, 100 mg/kg IP).
-
Testing: Place mice on the rod at T+30 min and T+60 min.
-
Endpoint: Latency to fall (seconds).
-
-
Interpretation: A significant decrease in latency compared to vehicle indicates ataxia. The highest dose with no effect on Rotarod is the Maximum Tolerated Dose (MTD) for subsequent anxiety assays.
Assay 2: Open Field Test (OFT)
Objective: To differentiate between sedation (reduced movement), anxiolysis (increased center time), and the unique stimulant effect of this compound (hyper-locomotion).
-
Apparatus: 40x40cm arena, illuminated (200 lux center).
-
Protocol:
-
Place animal in the center of the arena 30 mins post-dosing.
-
Record behavior for 10 minutes using video tracking (e.g., EthoVision).
-
-
Data Analysis:
| Parameter | Interpretation for this compound |
| Total Distance Moved (cm) | Increase = Stimulant effect (Unique to this compound vs. Benzos). Decrease = Sedation.[2] |
| Center Time (%) | Increase = Anxiolytic effect. |
| Velocity (cm/s) | High velocity bursts suggest amphetamine-like potentiation. |
Assay 3: Elevated Plus Maze (EPM)
Objective: The gold standard for unconditioned anxiety. This validates the core therapeutic claim.
-
Apparatus: Two open arms (30x5cm) and two closed arms (30x5x15cm), elevated 50cm.
-
Critical Control: Lighting must be dim (approx. 100 lux) to encourage exploration, but bright enough to maintain the aversive nature of open arms.
-
Protocol:
-
Administer drug at the MTD determined in Assay 1.
-
Place mouse in the center zone facing an open arm.
-
Record for 5 minutes.
-
-
Success Criteria: this compound should significantly increase Open Arm Time and Open Arm Entries without reducing Total Arm Entries (which would indicate sedation).
Assay 4: Pentobarbital Potentiation (Sleep Time)
Objective: To confirm the mechanism of action. This compound is known to potentiate barbiturate narcosis, confirming its interaction with the GABA-A receptor complex.
-
Protocol:
-
Administer this compound (e.g., 50 mg/kg IP).
-
15 minutes later, administer Sodium Pentobarbital (45 mg/kg IP - sub-hypnotic or threshold dose).
-
Measure:
-
Latency to Loss of Righting Reflex (LORR): Time until mouse cannot flip back when placed on back.
-
Duration of Sleep: Time from LORR to recovery of reflex.
-
-
-
Result: A significant extension of sleep duration confirms CNS depressant synergy.
Expected Results & Data Interpretation
This compound is "dirty" compared to modern SSRIs. Expect a U-shaped dose-response curve.
| Assay | Vehicle | This compound (Low Dose) | This compound (High Dose) | Clinical Insight |
| Rotarod | >180s | >180s (No Ataxia) | <60s (Ataxia) | Narrow therapeutic index compared to Benzos. |
| EPM (Open Arm) | 20% Time | 45% Time (Anxiolysis) | 10% (Sedation dominates) | Effective anxiolytic at non-sedative doses. |
| Open Field | Baseline | Increased Exploration | Reduced Locomotion | Key Differentiator: "Stimulant" component visible at low/mid doses. |
Mechanistic Diagram (Hypothesized)
Figure 2: Dual mechanism hypothesis. While primarily GABAergic (blue path), the "stimulant" profile suggests secondary monoamine modulation (yellow path).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85896, this compound. Retrieved from [Link]
-
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods. (Standard EPM Protocol). [Link]
- Kraeuchi, K., et al.The standardization of the open field test for the assessment of "emotionality" in mice.
-
Farmaco Edizione Scientifica (1974). Pharmacological properties of phenpentanediol.[3] (Historical reference establishing the potentiating effects on barbiturates and amphetamines).[3]
-
DrugBank Online. this compound: Accession Number DB13438.[Link]
Sources
Application Note: Fenpentadiol as a Reference Standard for Dual-Action Psychotropic Profiling
[1]
Abstract & Scope
This application note details the protocols for utilizing Fenpentadiol (2-(4-chlorophenyl)-4-methylpentane-2,4-diol) as a chemical probe in the study of "dual-action" psychotropics—compounds that exhibit simultaneous anxiolytic and mild psychoanaleptic (stimulant/antidepressant) properties.[1] Unlike benzodiazepines, which induce sedation linearly with anxiolysis, this compound displays a biphasic pharmacological profile. This guide provides the methodology for solubilization, receptor binding screening, and behavioral phenotyping to distinguish biphasic agents from classical sedatives.
Introduction: The "Sedation-Stimulation" Paradox
In neuropsychopharmacology, the separation of anxiolysis (anxiety reduction) from sedation (motor impairment) is a "Holy Grail" of drug development. This compound, historically marketed as Tredum, represents a unique structural class of araliphatic alcohols that challenges the traditional GABAergic inhibitory model.
Early pharmacological characterization revealed a paradox:
-
Sedative-like: It potentiates barbiturate narcosis (suggesting GABAergic modulation).[1]
-
Stimulant-like: It increases exploratory motility in murine models and potentiates amphetamine effects (suggesting monoaminergic influence).[1]
Researchers should use this compound as a reference standard when screening novel compounds intended to treat anxiety with comorbid depression, or to validate assays designed to detect non-sedating anxiolytics.
Chemical Structure & Properties
This compound possesses a lipophilic chlorophenyl moiety balanced by two hydrophilic hydroxyl groups.[1] This amphiphilic structure facilitates blood-brain barrier (BBB) penetration while allowing distinct receptor pocket interactions.[1]
Figure 1: Pharmacophore dissection of this compound illustrating the structural basis for its dual pharmacological activity.
Handling and Preparation Protocols
Stability and Storage
-
Physical State: White crystalline powder.[1]
-
Storage: Store at +4°C, desiccated. Protect from light.[1]
-
Stability: Stable in solid state for >2 years. Solutions in DMSO are stable for 1 month at -20°C.[1]
Protocol: Preparation of Stock Solutions
This compound has poor water solubility.[1] Proper solubilization is critical to prevent micro-precipitation in assays, which causes false negatives in binding studies.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%
-
Ethanol (EtOH), absolute[2]
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Procedure:
-
Primary Stock (100 mM): Weigh 22.87 mg of this compound.[1] Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until solution is completely clear.
-
Working Stock (1 mM): Dilute the Primary Stock 1:100 into 100% Ethanol. Note: Intermediate dilution in ethanol prevents precipitation when moving to aqueous buffers.
-
Assay Buffer Preparation: Slowly add the Working Stock to PBS under rapid stirring.
Critical Control: Always run a "Vehicle Only" control containing the exact DMSO/EtOH ratio to ensure the solvent is not affecting receptor conformation.[1]
Experimental Workflows
In Vitro: The "Dual-Hit" Binding Screen
To validate the dual-action profile, researchers must screen against both inhibitory and excitatory targets.
Objective: Determine affinity ratios between GABAergic and Monoaminergic targets.
| Target Class | Assay Type | Radioligand | Reference Compound | Expected this compound Result |
| Inhibitory | GABA-A (Benzodiazepine Site) | [³H]-Flumazenil | Diazepam | Low/Moderate Displacement (Ki > 1µM) |
| Excitatory | Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Cocaine | Weak Displacement (Ki ~ 10-50µM) |
| Excitatory | Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Desipramine | Weak Displacement |
Data Interpretation: Unlike high-potency SSRIs or Benzodiazepines, this compound often shows micromolar (weak) affinity across multiple targets.[1] This "promiscuous but weak" profile is characteristic of older dual-action agents, suggesting the therapeutic effect comes from the summation of modest modulations rather than a single high-affinity blockade.
In Vivo: Biphasic Behavioral Profiling
The hallmark of this compound is behavioral divergence from standard sedatives.[1]
Protocol: The Open Field "Sedation-Motility" Index This assay quantifies the drug's ability to reduce anxiety (thigmotaxis) without crushing locomotor activity.[1]
Workflow:
-
Subjects: Male Swiss Webster mice (n=8 per group).
-
Dosing: Administer this compound (IP) at 50, 100, and 200 mg/kg.[1]
-
Acclimation: 30 minutes post-injection.
-
Observation: 10-minute session in an automated Open Field box.
Analysis Logic:
Calculate the Exploration/Sedation Ratio (ESR) :
Mechanism of Action Integration
The following diagram illustrates the systems-level logic for using this compound to study dual-action pathways.
Figure 2: Systems pharmacology of this compound.[1] Note the "Counteracts" pathway where monoaminergic activity offsets the sedation typically caused by GABAergic modulation.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 2023, from [Link]
-
Ginet, J., et al. (1971).[1][2] Pharmacological properties of a new psychotropic agent: this compound.[1][4] Arzneimittel-Forschung (Drug Research), 21(1), 1-6.[1] (Historical reference for original pharmacological profiling).
-
Kriegel, H., et al. (1971).[1][2] Toxicological studies on this compound. Arzneimittel-Forschung, 21(9).
-
Valette, R. (1963).[1][2] Preparation of this compound. French Patent M1984.[1] (Source for chemical synthesis and structure validation).
-
Dormand, Y., & Levron, J. C. (1972).[2] Pharmacokinetics of this compound. European Journal of Toxicology, 5, 43.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Fenpentadiol
Abstract & Scope
Fenpentadiol (2-(4-chlorophenyl)-4-methylpentane-2,4-diol) is a psycholeptic and anxiolytic agent historically used for its sedative properties.[1][2] As a molecule possessing both a lipophilic chlorophenyl moiety and hydrophilic diol functionality, it presents unique chromatographic challenges, particularly regarding peak symmetry and retention stability.
This guide provides a comprehensive protocol for the Reverse-Phase HPLC (RP-HPLC) analysis of this compound. Unlike generic protocols, this document details the mechanistic rationale behind column selection, mobile phase composition, and detection parameters to ensure a robust, self-validating method compliant with ICH Q2(R1) standards.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step in robust method design.
| Property | Value | Chromatographic Implication |
| Structure | C₁₂H₁₇ClO₂ | Contains a hydrophobic chlorophenyl ring and two polar hydroxyl groups.[1] |
| Molecular Weight | 228.72 g/mol | Small molecule; fast diffusion.[1] |
| LogP | ~2.64 | Moderately lipophilic.[1] Retains well on C18 but requires sufficient organic modifier (>30%) for elution.[1] |
| pKa | Neutral (Diol) | Non-ionizable in standard pH ranges (2-8).[1] pH control is used primarily to suppress column silanol activity, not analyte ionization.[1] |
| Chromophore | Chlorobenzene | Primary absorption |
Analytical Logic (The "Why")
-
Stationary Phase: A C18 (Octadecyl) column is selected to maximize van der Waals interactions with the chlorophenyl ring.[1] End-capping is critical to prevent "tailing" caused by hydrogen bonding between the analyte's hydroxyl groups and residual silanols on the silica support.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and sharper peak shapes for chlorinated aromatics.[1]
-
Detection: While 254 nm offers high selectivity (reducing background noise from mobile phase), 220 nm is recommended for trace impurity analysis due to the strong
transition of the benzene ring.
Experimental Protocols
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped L1 column).[1]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).[1]
-
Buffer: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid.
Method A: Isocratic Assay (Potency & Content Uniformity)
Best for routine quality control where speed and reproducibility are paramount.
-
Mobile Phase: Buffer (pH 3.0) : Acetonitrile (55 : 45 v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 40°C (Improves mass transfer for the diol, sharpening peaks)
-
Injection Vol: 10 µL
-
Detection: UV @ 220 nm (Reference: 360 nm)
-
Run Time: 10 minutes (this compound retention approx. 5.5 - 6.5 min)[1]
Method B: Gradient Impurity Profiling
Required for stability studies to separate degradation products (likely more polar hydroxylated species).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic Dwell |
| 15.0 | 80 | Linear Ramp (Elute Impurities) |
| 18.0 | 80 | Wash |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | End of Run |
Sample Preparation Workflow
The following workflow ensures complete extraction of this compound from solid dosage forms (tablets) while protecting the column from particulates.
Figure 1: Sample preparation workflow ensuring quantitative recovery (>99%) and particulate removal.
Protocol Steps:
-
Grind: Finely powder 20 tablets.
-
Weigh: Transfer powder equivalent to 50 mg this compound into a 100 mL volumetric flask.
-
Dissolve: Add 50 mL of Diluent (50:50 Water:Acetonitrile).
-
Extract: Sonicate for 15 minutes. Critical: Monitor temperature; do not exceed 30°C to prevent thermal degradation.[1]
-
Dilute: Make up to volume with Diluent. Mix well.
-
Filter: Pass approx. 5 mL through a 0.45 µm PTFE syringe filter. Discard the first 2 mL (saturates filter binding sites) and collect the remainder for analysis.
Method Validation Strategy (ICH Q2)
To ensure the method is "self-validating" and robust, the following parameters must be assessed.
System Suitability Criteria
Before releasing results, the system must pass these checks:
-
Theoretical Plates (N): > 5,000 (Ensures column efficiency).[1]
-
Tailing Factor (T): < 1.5 (Critical for this compound due to potential H-bonding).[1]
-
RSD of Area (n=5): < 2.0% (Precision check).[1]
Linearity & Range
Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
Accuracy (Recovery)
Spike placebo matrix with this compound at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.[1]
Robustness (Decision Tree)
If system suitability fails, use this logic flow to troubleshoot.
Figure 2: Troubleshooting logic for common this compound chromatographic issues.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85896, this compound.[1] Retrieved from [Link][1]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
Technical Application Note: Optimizing Stability and Storage Protocols for Fenpentadiol (Rd 29-064)
Abstract & Core Directive
Fenpentadiol (CAS: 15687-18-0), historically known as Rd 29-064, is a psycholeptic compound with anxiolytic properties.[1][2] While structurally robust in its crystalline form, its solution-state stability is compromised by the presence of two hydroxyl groups—specifically the tertiary alcohol at the C2 position—which renders the molecule susceptible to acid-catalyzed dehydration and oxidative stress.
This guide supersedes generic "store at -20°C" advice. It provides a mechanistic understanding of this compound’s degradation pathways and offers a self-validating protocol for researchers to maintain >98% purity over extended storage periods.[1][2]
Physicochemical Profile
Understanding the molecular architecture is the first step in effective storage.[2] this compound is a chlorinated diol; its lipophilicity (driven by the chlorophenyl ring) dictates its solvent compatibility, while its hydroxyl groups dictate its instability profile.
| Parameter | Data | Relevance to Storage |
| Chemical Name | 2-(4-chlorophenyl)-4-methylpentane-2,4-diol | Structure defines degradation risks.[1][2][3][4] |
| CAS Number | 15687-18-0 | Unique identifier for inventory/safety. |
| Molecular Weight | 228.72 g/mol | Used for molarity calculations.[2][5] |
| Physical State | White to off-white crystalline powder | Discoloration indicates oxidation/degradation.[1][2] |
| Solubility (Water) | Practically Insoluble (<0.1 mg/mL) | Do not use aqueous buffers for stock solutions.[2] |
| Solubility (DMSO) | Soluble (>20 mg/mL) | Preferred solvent for cryo-storage.[1][2] |
| Solubility (Ethanol) | Soluble (>10 mg/mL) | Suitable for immediate use; evaporation risk in storage.[2] |
| pKa | ~13-14 (hydroxyl protons) | Non-ionizable at physiological pH; stable in neutral buffers.[1][2] |
| Hygroscopicity | Low to Moderate | Moisture can catalyze hydrolysis; desiccation required.[2] |
Mechanism of Instability: The "Why"
Generic protocols often fail because they ignore causality.[2] For this compound, the primary threat is not light (though amber vials are best practice), but dehydration .
The Dehydration Risk
This compound contains a tertiary alcohol at the C2 position (attached to the chlorophenyl ring). Tertiary alcohols are thermodynamically predisposed to elimination reactions (dehydration) to form alkenes, especially in the presence of trace acids or heat.
Mechanism:
-
Protonation: Trace acid protonates the hydroxyl group (-OH becomes -OH₂⁺).[1][2]
-
Carbocation Formation: Loss of water creates a tertiary carbocation stabilized by the chlorophenyl ring.[2]
-
Elimination: A neighboring proton is removed, forming a double bond (impurity).[2]
Implication: Your storage solvent must be anhydrous and non-acidic. Old DMSO can accumulate methanesulfonic acid; always use fresh, high-grade DMSO.[2]
Visualizing the Workflow
The following decision tree outlines the logical flow for handling this compound, ensuring the material is routed to the correct storage condition based on its state.
Figure 1: Logic flow for the storage and handling of this compound samples to maximize stability.[1][2]
Detailed Storage Protocols
Protocol A: Solid State Storage (Reference Standard)
Objective: Maintain powder integrity for >2 years.[2]
-
Container: Transfer original vial into a secondary amber glass jar containing active desiccant (e.g., Drierite or Silica Gel).
-
Temperature: Store at -20°C .
-
Thawing: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside the desiccator before opening.
-
Self-Validation: If condensation forms on the powder upon opening, the equilibration time was insufficient.
-
Protocol B: Stock Solution Preparation (10 mM)
Objective: Create a stable liquid stock for dosing.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[2]
-
Why: DMSO prevents proton exchange better than protic solvents like ethanol.[2]
-
-
Calculation:
-
Dissolution: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.[2]
-
Aliquoting (Critical Step): Divide the stock into 50 µL aliquots in sterile, O-ring screw-cap cryovials.
-
Storage: Store aliquots at -80°C . Stable for 6 months.
QC & Troubleshooting: Is my compound degraded?
If experimental results are inconsistent, validate the compound integrity using Thin Layer Chromatography (TLC) or HPLC.
TLC Method (Rapid Check):
-
Stationary Phase: Silica Gel 60 F254.[2]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).[2]
-
Visualization: UV light (254 nm).[2]
-
Expected Result: A single spot at Rf ~0.4–0.5.[2]
-
Degradation Sign: Appearance of a faster-moving spot (higher Rf) indicates dehydration (formation of the less polar alkene).[2]
Safety & Handling
-
GHS Classification: Warning.[2] May cause skin and eye irritation.[2]
-
PPE: Nitrile gloves and safety glasses are mandatory.[2]
-
Disposal: Dispose of as halogenated organic waste due to the chlorophenyl moiety.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85896, this compound.[2] Retrieved from [Link][1][2]
-
World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN).[2] this compound Description.[2][5][6][7][8][9][10][11]
-
Gaylord Chemical. DMSO Solubility Data and Storage Guidelines. (General reference for DMSO stock preparation). Retrieved from [Link][1][2][12]
Sources
- 1. 59767-24-7|1-(4-Chlorophenyl)-1-phenylethanol|BLD Pharm [bldpharm.com]
- 2. This compound | C12H17ClO2 | CID 85896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: Fenpentadiol Solubility Optimization
Ticket Subject: Fenpentadiol (CAS 15687-18-0) solubility issues in experimental buffers. Assigned Specialist: Senior Application Scientist Status: Active Support
Executive Summary
This compound (2-(4-chlorophenyl)-4-methylpentane-2,4-diol) is a lipophilic anxiolytic agent. Its chemical structure—a chlorinated phenyl ring attached to a pentanediol chain—creates a "brick dust" profile: moderate solubility in organic solvents but poor thermodynamic solubility in aqueous buffers (PBS, saline).
Users frequently report precipitation upon dilution , loss of potency in bioassays , and variability in dose-response curves . This guide addresses the physicochemical root causes of these failures and provides validated protocols to resolve them.
Module 1: Stock Solution Preparation (The Foundation)
User Question: "I tried dissolving this compound directly in PBS, but it floats or sticks to the glass. How do I make a stable stock?"
Technical Insight: this compound possesses a predicted LogP of ~2.2–3.[1]0. It lacks ionizable groups that would grant solubility at physiological pH (7.4). Direct addition to aqueous buffers is thermodynamically unfavorable due to the high lattice energy of the crystal relative to the hydration energy. You must use an organic co-solvent intermediate.
Protocol: The "Solvent-Shift" Stock Method
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol (EtOH).
-
Weighing: Weigh the target mass of this compound into a glass vial (avoid polystyrene).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Note: DMSO is preferred over Ethanol for long-term storage due to lower volatility.
-
-
Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Validation: Visually inspect against a dark background. The solution must be optically clear.
Visualization: Stock Preparation Workflow
Caption: Figure 1. Standard operating procedure for generating a stable organic stock solution of this compound.
Module 2: The "Crash-Out" Effect (Dilution Issues)
User Question: "My stock is clear, but when I add it to my cell culture media or PBS, the solution turns cloudy or precipitates over time."
Technical Insight: This is the "Solvent Shift" phenomenon . When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the solvent system rises largely. The hydrophobic this compound molecules, suddenly surrounded by high-polarity water molecules, aggregate to minimize free energy, leading to nucleation and crystal growth.
Critical Factor: The presence of salts (PBS/Saline) exacerbates this via the Salting-Out Effect , where ions compete for water molecules, leaving fewer available to hydrate the drug.
Troubleshooting Table: Solvent Compatibility Limits
| Solvent System | Max Solubility (Est.) | Risk Level | Recommended Usage |
| Pure DMSO | >50 mg/mL | Low | Stock Storage |
| Pure Ethanol | >20 mg/mL | Low | Stock Storage (Short term) |
| PBS (pH 7.4) | <0.1 mg/mL | Critical | Do not use for stocks |
| PBS + 0.1% DMSO | ~10–50 µM | Moderate | Working Solution (Immediate use) |
| PBS + 5% Cyclodextrin | >100 µM | Low | Gold Standard for In Vivo/Vitro |
Protocol: The "Stepwise" Dilution Technique
To minimize precipitation shock:
-
Intermediate Dilution: Dilute your 50 mM stock 1:10 in pure DMSO to create a 5 mM working stock.
-
Rapid Dispersion: While vortexing the aqueous buffer (media/PBS), inject the DMSO working stock into the center of the vortex.
-
Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.[2]
-
-
Incubation Check: Allow the solution to sit for 30 minutes at room temperature. Measure absorbance at 600nm (OD600). Any reading >0.01 indicates micro-precipitation.
Visualization: Precipitation Mechanism
Caption: Figure 2. Mechanism of compound precipitation upon aqueous dilution and the stabilization pathway.
Module 3: Advanced Formulations (Cyclodextrins)
User Question: "I need higher concentrations for animal studies, but DMSO is toxic. What now?"
Technical Insight: For concentrations exceeding the solubility limit in simple buffers, you must use an excipient. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard. It forms a "host-guest" inclusion complex, shielding the hydrophobic phenyl ring of this compound inside its cavity while presenting a hydrophilic exterior to the buffer.
Protocol: Cyclodextrin Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Filter sterilize (0.22 µm).
-
Addition: Add the required amount of this compound powder directly to the vehicle.
-
Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes. The solution may appear cloudy initially but should clarify as complexation occurs.
-
Equilibration: Shake at room temperature for 4 hours.
-
Final Step: If a few crystals remain, filter them out. The supernatant contains the solubilized drug-CD complex.
Module 4: Environmental Artifacts (FAQ)
Q: Can I use polystyrene (PS) tubes for dilution? A: No. Lipophilic drugs like this compound have a high affinity for hydrophobic plastics (PS). They will adsorb to the tube walls, reducing the effective concentration in your assay.
-
Solution: Use Glass or Polypropylene (PP) tubes. Pre-coat tips with serum-containing media if possible.
Q: My compound precipitated after freezing the working solution. Why? A: Freezing concentrates salts and solutes into "eutectic pockets" before the whole volume freezes. This locally high concentration forces the drug out of solution.
-
Solution: Never freeze working dilutions. Prepare fresh from the DMSO stock daily.
References
-
PubChem. (n.d.).[1] this compound (CID 85896).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
NIH Assay Guidance Manual. (2012). Compound Management and Solubility in Assay Buffers. National Institutes of Health. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for solubility of lipophilic diols).
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Basis for Module 3 protocol).
Sources
Inconsistent results in Fenpentadiol behavioral assays
Troubleshooting Inconsistent Behavioral Assay Results
Status: Active Lead Scientist: Senior Application Specialist, Neuropharmacology Division Last Updated: February 2026
Introduction: The Fenpentadiol Paradox
This compound (Rd 292) presents a classic challenge in psychopharmacology. As an anxiolytic with structural similarities to meprobamate, it exhibits a steep biphasic dose-response curve . Inconsistent results in behavioral assays—specifically the Elevated Plus Maze (EPM) and Open Field Test (OFT)—are rarely due to the compound itself but rather the competition between anxiolysis and sedation , compounded by vehicle-induced artifacts .
This guide deconstructs the sources of variability into three controllable modules: Formulation, Experimental Design, and Environmental Standardization.
Module 1: Formulation & Pharmacokinetics (The "Hidden" Variable)
The Issue: Solubility vs. Bioavailability
This compound is a lipophilic diol. Researchers often default to high concentrations of DMSO or Ethanol to achieve solubility, unaware that these solvents are psychoactive.
-
DMSO (>5%): Can induce mild anxiolysis or sedation, masking the drug's effect.
-
Ethanol: Synergizes with this compound, artificially inflating anxiolytic scores.
-
Precipitation: Upon injection into the aqueous physiological environment, poorly formulated this compound precipitates, leading to erratic absorption and "non-responder" animals.
Standardized Protocol: The Micro-Emulsion Method
Do not use simple co-solvent systems. Use a surfactant-based approach to ensure stability in vivo.
Recommended Vehicle: 5% Tween 80 + 95% Saline (0.9%).
Step-by-Step Formulation:
-
Weigh this compound powder precisely.
-
Add Tween 80 (5% of total final volume) directly to the powder.
-
Vortex vigorously for 2 minutes until a thick paste/slurry forms. Critical: This coats the lipophilic particles.
-
Add warm Saline (37°C) dropwise while vortexing.
-
Sonicate for 10–15 minutes until the solution is clear or slightly opalescent.
-
Validation: Leave at room temperature for 1 hour. If crystals appear, the concentration is too high for the vehicle capacity (limit usually ~20mg/mL).
Module 2: Distinguishing Anxiolysis from Sedation
The Issue: The "False Negative" in EPM
In the Elevated Plus Maze, anxiolytic efficacy is measured by Open Arm Time. However, high doses of this compound cause sedation (locomotor suppression).
-
Scenario: A sedated rat stays in the closed arm not because it is anxious, but because it is too sedated to explore.
-
Result: The data shows "Low Open Arm Time," leading you to falsely conclude the drug is ineffective.
The Solution: The Locomotor Index Correction
You must run a Locomotor Control parallel to or integrated with your anxiety assay.
Data Analysis Table: Interpreting this compound Profiles
| Observation (EPM) | Total Entries (Locomotor) | Interpretation | Action |
| High Open Arm Time | Normal | True Anxiolysis | Valid data point. |
| Low Open Arm Time | Normal | Ineffective Dose | Increase dose (if below sedation threshold). |
| Low Open Arm Time | Low | Sedation Masking | Invalid. Dose is too high; lowers to therapeutic window. |
| High Open Arm Time | Low | False Positive | Animal "froze" in open arm? Verify with ethological tracking (head dips). |
Visualizing the Biphasic Mechanism
The following diagram illustrates the decision logic required when analyzing this compound dose-responses.
Caption: Figure 1. The divergence of behavioral outcomes based on dosing thresholds. Sedation at high doses acts as a confounding variable, artificially suppressing exploratory behavior required for anxiolytic assays.
Module 3: Environmental Standardization
The Issue: Circadian & Temperature Sensitivity
This compound's efficacy is highly sensitive to the animal's baseline arousal state.
-
Thermoregulation: Like many anxiolytics, this compound can induce mild hypothermia. If the testing room is cold (<22°C), animals huddle (thigmotaxis), mimicking anxiety.
-
Circadian Phase: Rodents tested in their light phase (sleep cycle) require higher doses to show activity, increasing the risk of sedation artifacts.
Protocol: The "Red Light" Standard
-
Time: Test during the dark phase (active cycle) using a reverse light cycle facility.
-
Lighting: Use dim red light (lux < 10) for handling; specific lux settings for EPM (e.g., 100 lux open arm, <10 lux closed arm).
-
Acclimatization: Animals must be moved to the testing room 60 minutes prior to dosing to normalize heart rate and corticosterone levels.
Troubleshooting FAQs
Q: My vehicle control group shows high variability. Why? A: Check your injection stress. Intraperitoneal (IP) injections can be painful if the pH is not balanced (7.4) or if the volume is too high (>10mL/kg). Pain induces anxiety, creating a "ceiling effect" where the control group is so anxious that natural variability is lost. Ensure your Tween/Saline mix is pH-adjusted.
Q: I see "freezing" behavior in the Open Field. Is this fear or catalepsy? A: This is the critical distinction.
-
Fear Freezing: Animal is tense, high muscle tone, rapid respiration. Occurs near walls (thigmotaxis).
-
Drug-Induced Catalepsy: Animal holds awkward postures, "waxy flexibility," slower respiration.
-
Test: Gently elevate the animal's front paws on a horizontal bar. If they remain there (bar test), it is catalepsy (sedation/motor impairment), not anxiety.
Q: Can I use DMSO instead of Tween 80? A: Only if kept below 2% final concentration. Higher DMSO concentrations have intrinsic analgesic and anti-inflammatory properties that confound behavioral readouts [1].
Diagnostic Workflow: Solving Inconsistency
Use this logic flow to identify the root cause of your data variance.
Caption: Figure 2. Step-by-step diagnostic workflow for isolating variables in this compound assays.
References
-
Rivers-Auty, J., & Ashton, J. C. (2013).[1] Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current Neurovascular Research.
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[2] Nature Protocols.
-
Stuchlík, M., & Zák, S. (2001).[3] Lipid-based vehicle for oral drug delivery.[3] Biomedical Papers.
- Griebel, G., et al. (2000). Differences in the behaviour of male and female rats in the elevated plus-maze: influence of the estrous cycle and handling. Behavioural Pharmacology. (Contextual grounding for environmental variables).
Sources
Technical Support Center: Optimizing Fenpentadiol Delivery in In Vitro Systems
Executive Summary: The Hydrophobic Challenge
Fenpentadiol (2-(4-chlorophenyl)-4-methyl-2,4-pentanediol) presents a classic "Class II" delivery challenge in cell culture: high permeability but low aqueous solubility. As a lipophilic diol, it is prone to rapid precipitation ("crashing out") when concentrated organic stocks are introduced to aqueous culture media.[1]
This guide moves beyond basic solubility data to address the mechanics of delivery. Our goal is to ensure that the phenotypic effects you observe are due to the drug's pharmacological activity, not cellular stress from micro-precipitates or solvent toxicity.
Module 1: Preventing Precipitation ("Crashing Out")
User Query: "I see a fine, cloudy mist form immediately when I add my this compound/DMSO stock to the media. Is this normal?"
Technical Diagnosis: No. This is "shock precipitation." When a hydrophobic compound in a solvent (like DMSO) hits a high-water environment, the solvent disperses faster than the drug can equilibrate, forcing the drug out of solution into micro-crystalline aggregates. These aggregates settle on cells, causing physical stress and reducing the effective dose.
Protocol: The "Intermediate Phase" Dilution Method
Do not pipette high-concentration stock directly into the well. Use an intermediate dilution step to buffer the polarity shift.
Step-by-Step Workflow:
-
Master Stock: Dissolve this compound powder in 100% DMSO (anhydrous) to create a 1000x Master Stock (e.g., 10 mM).
-
Intermediate Dilution: Dilute the Master Stock 1:10 into a warm intermediate vehicle (e.g., sterile PBS with 5% BSA or serum-free media) to create a 100x Working Stock.
-
Why? Albumin (BSA) acts as a carrier protein, sequestering the hydrophobic drug and preventing crystal nucleation.
-
-
Final Application: Add the 100x Working Stock to your cell culture wells to reach 1x concentration.
Visualization: The Solubilization Workflow
Figure 1: Step-wise dilution strategy to prevent shock precipitation. Direct addition (dashed red line) risks crystal formation.
Module 2: Differentiating Vehicle Toxicity
User Query: "My cells are dying at 50 µM this compound, but I suspect it might be the DMSO. What is the safe limit?"
Technical Diagnosis: this compound requires organic solvents (DMSO or Ethanol) for initial solubilization. However, DMSO itself becomes cytotoxic and induces differentiation in certain cell lines (e.g., HL-60) at concentrations >0.1%.
Troubleshooting Guide: Solvent Limits
You must validate that your vehicle is biologically inert in your specific cell line.
| Parameter | DMSO (Dimethyl Sulfoxide) | Ethanol (EtOH) | Recommendation for this compound |
| Solubility Power | High | Moderate | Primary Choice: DMSO |
| Max Tolerance (Cell Lines) | 0.1% - 0.5% (v/v) | 0.1% - 0.5% (v/v) | Keep final DMSO < 0.1% |
| Max Tolerance (Primary Cells) | < 0.1% | < 0.1% | Extremely sensitive; use < 0.05% |
| Mechanism of Toxicity | Membrane pore formation; differentiation induction | Membrane dehydration; protein denaturation | Run a "Vehicle Only" control |
Validation Protocol:
-
Prepare a "Vehicle Control" well containing media + 0.1% DMSO (no drug).
-
Prepare a "Positive Control" (known cytotoxic agent) and "Negative Control" (media only).
-
If the Vehicle Control shows >10% viability loss compared to Negative Control, you must lower the solvent concentration or switch to a cyclodextrin-based delivery system (e.g., Hydroxypropyl-β-cyclodextrin).
Module 3: Bioavailability & Serum Binding
User Query: "I treated cells with this compound, but I see no physiological response. The drug is soluble.[2][3][4] What is happening?"
Technical Diagnosis: This is likely a Serum Binding Artifact . This compound is highly lipophilic. In culture media containing 10% Fetal Bovine Serum (FBS), the drug may bind non-specifically to serum albumin, reducing the "free fraction" available to enter the cell.
The "Free Drug" Hypothesis
In high-serum conditions, the effective concentration (
Visualization: The Serum Sink Effect
Figure 2: The Serum Sink Effect. High albumin concentrations can sequester lipophilic drugs, reducing the active free fraction available to the cell.
Optimization Protocol:
-
Serum Reduction: If cells tolerate it, reduce FBS from 10% to 1% or 0.5% for the duration of the drug treatment (typically 24-48 hours).
-
Serum-Free Adaptation: For short-term assays (<6 hours), perform the experiment in serum-free media (e.g., Opti-MEM) to maximize drug availability.
-
Correction Factor: If high serum is mandatory, you may need to increase the nominal drug concentration to achieve the desired intracellular effect.
Frequently Asked Questions (FAQ)
Q: Can I store this compound stocks in the fridge? A: Yes, but beware of condensation . Store DMSO stocks at -20°C in aliquots. When thawing, ensure the tube reaches room temperature before opening to prevent atmospheric water from condensing into the hygroscopic DMSO, which causes the drug to precipitate inside the tube.
Q: I see crystals under the microscope. Can I sonicate the media? A: No. Sonicating media containing proteins (FBS) will denature the proteins and harm the cells. If crystals have formed in the well, the experiment is compromised. Aspirate, wash, and restart using the Intermediate Dilution Method (Module 1).
Q: Is there a non-solvent alternative? A: Yes. For extremely sensitive cells, complex this compound with Hydroxypropyl-β-cyclodextrin (HPβCD) . The cyclodextrin creates a hydrophilic shell around the hydrophobic drug, allowing solubility in aqueous media without the toxicity of DMSO.
References
-
PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link][5]
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Cancer Cell Lines. PubMed Central. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture: Cytotoxicity limits. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. worldscientific.com [worldscientific.com]
- 3. youtube.com [youtube.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. This compound | C12H17ClO2 | CID 85896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fenpentadiol Experimental Protocol Refinement: A Technical Support Guide
From the Senior Application Scientist's Desk:
Welcome to the technical support center for Fenpentadiol. This guide is designed for researchers, scientists, and drug development professionals who are exploring the experimental applications of this unique compound. It has come to our attention that detailed, modern experimental protocols for this compound are not widely available in the public domain. The majority of existing literature dates back several decades, and as such, lacks the granularity required for contemporary research standards.
Therefore, this document serves as a foundational guide, blending what is known about this compound's chemical properties and historical pharmacological profile with established, best-practice methodologies for the characterization of novel central nervous system (CNS)-active compounds. The protocols and troubleshooting advice provided herein are intended to be a starting point for your own rigorous, internal validation. We will emphasize the principles behind the experimental design, empowering you to adapt and refine these protocols to your specific research questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
This compound is a compound previously marketed in Europe as a tranquilizer and antidepressant.[1] Its pharmacodynamic profile is notably complex, exhibiting a range of effects that can appear contradictory. At lower doses, it has shown stimulant properties, while at higher doses, sedative and anxiolytic effects are observed.[1] It has also been reported to potentiate the effects of both barbiturates and amphetamines, suggesting a multifaceted interaction with CNS pathways.[1]
Q2: What is the chemical structure and what can we infer from it?
This compound, or 2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol, is an araliphatic alcohol.[1] Its structure contains two hydroxyl groups, which suggests a degree of polarity that will influence its solubility. The presence of a chlorophenyl group contributes to its lipophilicity, a key factor in its ability to cross the blood-brain barrier.[2][3][4]
Q3: What are the primary safety considerations when handling this compound?
As there is no publicly available, specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a compound of unknown toxicity and with CNS activity. General precautions for handling potent, psychoactive compounds should be strictly followed. This includes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[5][6] For handling the powdered form, a respirator may be necessary to avoid inhalation.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling the solid compound or preparing stock solutions.[6]
-
Controlled Access: Store the compound in a secure, clearly labeled location with restricted access.
-
Spill Management: Have a spill kit readily available and be familiar with procedures for cleaning up chemical spills.
Q4: Where should I start with my experimental design?
Given the limited modern data, the first step is to perform fundamental characterization of your specific batch of this compound. This includes solubility and stability testing to ensure the reliability and reproducibility of your subsequent biological assays.
Troubleshooting and Protocol Refinement Guides
Compound Preparation and Handling: The Foundation of Reproducibility
Inconsistent results often originate from improperly prepared or handled experimental compounds. For a compound with limited data like this compound, it is crucial to establish these parameters first.
Troubleshooting Issue: Poor Solubility and Inconsistent Stock Solutions
-
The "Why": The diol structure of this compound suggests some aqueous solubility, but the chlorophenyl group adds lipophilicity. Relying on a single solvent may lead to incomplete dissolution or precipitation upon dilution in aqueous assay media.
-
The Protocol: A systematic solubility screen is the first step.
| Solvent System | Rationale | Starting Concentration for Testing |
| 100% Dimethyl Sulfoxide (DMSO) | A common solvent for organic molecules, good for creating high-concentration stock solutions. | 10 mM, 50 mM, 100 mM |
| 100% Ethanol | Another common organic solvent. | 10 mM, 50 mM, 100 mM |
| 1:1 DMSO:Ethanol | A combination that can sometimes improve solubility over either solvent alone. | 10 mM, 50 mM, 100 mM |
| 1:1 DMSO:PBS (Phosphate-Buffered Saline) | To assess solubility in a more physiologically relevant context. | 1 mM, 5 mM, 10 mM |
Step-by-Step Solubility Testing Protocol:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of each solvent in a glass vial.
-
Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to reach equilibrium.[7][8]
-
Centrifuge the vials to pellet the undissolved compound.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant in a suitable solvent and determine the concentration using an analytical method like HPLC-UV.[9][10][11]
-
The highest successfully dissolved and stable concentration is your stock concentration.
-
Pro-Tip: Always visually inspect your stock solutions for any signs of precipitation before each use. When diluting into aqueous media for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Issue: Compound Degradation Leading to Loss of Activity
-
The "Why": The stability of this compound in various solvents and under different storage and experimental conditions is unknown. Degradation can lead to a decrease in the effective concentration of the active compound and potentially introduce confounding effects from degradation products.[12]
-
The Protocol: Perform a forced degradation study to understand the compound's liabilities.
Step-by-Step Stability Assessment Protocol:
-
Prepare solutions of this compound in your chosen solvent at a known concentration.
-
Expose the solutions to a range of stress conditions:
-
Acidic/Basic Conditions: Add a small amount of dilute HCl or NaOH to assess pH stability.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).[13]
-
Photostability: Expose to UV light.
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the samples by a stability-indicating HPLC method. This type of method should be able to separate the parent this compound peak from any degradation products.[11][14]
-
A stable compound will show a consistent peak area for the parent compound over time under the tested conditions.
In Vitro Assay Refinement: Navigating a Complex Pharmacological Profile
Given this compound's dual stimulant and sedative properties, a multi-pronged approach to in vitro testing is necessary.
Troubleshooting Issue: High Variability in Cell-Based Assays
-
The "Why": Beyond compound-specific issues, variability in cell-based assays can arise from inconsistent cell handling, passage number, and seeding density.[15][16][17]
-
The Solution: Standardize your cell culture practices rigorously.
-
Cell Seeding: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[15]
-
Troubleshooting Issue: Unclear or Contradictory Pharmacological Responses
-
The "Why": this compound's reported dual effects suggest it may interact with multiple targets or signaling pathways, with the dominant effect being dose-dependent.
-
The Experimental Approach: A tiered screening cascade is recommended.
Diagram: Generic Workflow for Characterizing a Novel CNS Compound
Caption: A tiered experimental workflow for characterizing a CNS-active compound with unknown properties.
-
Start with a Cytotoxicity Assay: Before assessing pharmacological effects, determine the concentration range at which this compound is toxic to your cells. Assays like MTT or CellTiter-Glo can establish a therapeutic window for subsequent experiments.[18]
-
Broad Functional Screening:
-
Neuronal Cultures: Utilize primary neurons or iPSC-derived neurons on multi-electrode arrays (MEAs) to assess changes in electrical firing patterns.[19] This can provide an unbiased view of whether the compound is excitatory or inhibitory at different concentrations.
-
Calcium Imaging: This can be used to monitor changes in intracellular calcium, a key second messenger in neuronal signaling.
-
-
Target Deconvolution:
-
Receptor Binding Assays: Screen this compound against a broad panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, GABAergic, glutamatergic) to identify potential binding partners.
-
Neurotransmitter Reuptake Assays: Given its historical description, assays for norepinephrine, dopamine, and serotonin reuptake are highly relevant.
-
Diagram: Hypothetical Signaling Cascade for a Dual-Action Compound
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. carlroth.com [carlroth.com]
- 6. chemdmart.com [chemdmart.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Development and validation of an HPLC assay for fentanyl, alfentanil, and sufentanil in swab samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Fentanyl on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. Development and validation of an HPLC assay for fentanyl and related substances in fentanyl citrate injection, USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. sptlabtech.com [sptlabtech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Fenpentadiol Immunoassay & Cross-Reactivity
[1]
Topic: this compound (Rd 292) Cross-Reactivity and Assay Interference Document ID: TS-FEN-292-CR Version: 2.1 (Current) Audience: Analytical Chemists, Toxicologists, Assay Developers
Executive Summary: The this compound Structural Challenge
This compound (2-(4-chlorophenyl)-4-methyl-2,4-pentanediol) presents a unique challenge in immunoassay design and interpretation. Unlike nitrogen-containing psychotropics (amphetamines, opioids), this compound is a chlorinated aliphatic diol . This structural distinctiveness means it rarely cross-reacts with standard drug-of-abuse (DOA) panels targeting amines. However, its lipophilicity and specific metabolites create significant risks for "within-class" interference in custom assays and potential matrix effects.
Key Technical Insight: The primary source of cross-reactivity in this compound immunoassays is metabolic interference , specifically from p-chlorophenyl-3-hydroxy-3-ethyl butyrate, rather than structural analogs from other drug classes.[1]
Cross-Reactivity Profile & Mechanism
Structural Basis of Interference
Antibodies raised against this compound typically target the 4-chlorophenyl moiety or the tertiary diol structure .[1] Cross-reactivity occurs with compounds sharing these epitopes.[1]
| Compound Class | Specific Analogs | Risk Level | Mechanism of Interference |
| Primary Metabolites | p-chlorophenyl-3-hydroxy-3-ethyl butyrate | High | Retains the chlorophenyl core; often present at higher concentrations than parent drug in urine.[1] |
| Synthetic Precursors | p-Chloroacetophenone | Medium | Shared chlorophenyl ketone motif; relevant in impurity analysis or forensic seizure testing.[1] |
| Structural Analogs | Chlorphenesin, Chlorpheniramine | Low | Share the p-chlorophenyl group but lack the specific pentanediol spacing required for high-affinity binding.[1] |
| Common DOA Targets | Amphetamines, Fentanyl, TCAs | Negligible | This compound lacks the nitrogenous pharmacophore (amine/piperidine) essential for these antibody binding pockets. |
Note on Fentanyl Confusion: Despite the phonetic similarity ("Fen-"), this compound (a diol) is chemically distinct from Fentanyl (a piperidine amide). Cross-reactivity between these assays is chemically implausible and has not been documented.[1]
Diagnostic Workflow: Determining Cross-Reactivity
The following diagram outlines the decision logic for investigating unexpected positive results in this compound assays.
Caption: Workflow for differentiating true this compound presence from metabolic cross-reactivity or matrix interference.
Troubleshooting Guide
Issue 1: High Background Signal in Blank Samples
Symptom: Negative controls show OD > 0.15 or false positives in drug-free matrices.
-
Root Cause: this compound is highly lipophilic (LogP ~2.8). It can adsorb to plastic surfaces or persist in wash buffers if surfactants are insufficient.[1]
-
Solution:
Issue 2: "Hook Effect" at High Concentrations
Symptom: Samples with known high doses read as negative or low positive.[1]
-
Root Cause: Saturation of antibody binding sites by excess antigen, preventing the formation of the "sandwich" or inhibiting the competitive binding signal excessively.[1]
-
Protocol:
Issue 3: Discrepancy between Immunoassay and LC-MS
Symptom: Immunoassay Positive / LC-MS Negative.
-
Root Cause: Cross-reactivity with the metabolite p-chlorophenyl-3-hydroxy-3-ethyl butyrate.[1]
-
Action:
Experimental Protocol: Validation of Cross-Reactivity
Objective: To quantify the cross-reactivity (%CR) of structural analogs in a this compound competitive ELISA.
Reagents Required:
-
This compound Reference Standard (1 mg/mL in Methanol).
-
Potential Cross-Reactants: p-Chloroacetophenone, Chlorphenesin.
-
Assay Buffer (PBS pH 7.4 + 0.1% BSA).
Methodology:
-
Preparation of Standards:
-
Prepare a standard curve for this compound (0, 1, 10, 100, 1000 ng/mL).
-
Prepare dilution series for each cross-reactant (up to 10,000 ng/mL).
-
-
Assay Execution:
-
Incubate standards and cross-reactants in duplicate on the anti-Fenpentadiol coated plate.
-
Add enzyme conjugate and incubate (e.g., 60 min at RT).
-
Wash 3x and develop with TMB substrate.[1]
-
-
Calculation:
-
Calculate the
(concentration inhibiting 50% of binding) for this compound and each cross-reactant. -
Use the formula:
-
Acceptance Criteria:
-
Specific Assay: Cross-reactivity < 1% for non-metabolites.[1]
-
Metabolite CR: Documented and reported (often 20-50% for direct metabolites).
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with standard Fentanyl urine screens? A: No. Despite the similar prefix, this compound lacks the piperidine and amide structures targeted by Fentanyl antibodies.[1] False positives for Fentanyl caused by this compound are chemically unlikely and unsupported by literature [1].[1]
Q2: Can this compound cause false positives for Amphetamines? A: Extremely Unlikely. Amphetamine assays target the phenethylamine backbone with a primary/secondary amine.[1] this compound is a diol (alcohol) with no nitrogen. It does not fit the binding pocket of amphetamine-specific antibodies [2].[1]
Q3: What is the primary metabolite I should test for cross-reactivity? A: You must test p-chlorophenyl-3-hydroxy-3-ethyl butyrate . Research indicates this is a major metabolic product formed via the Reformatzky reaction pathway analogues and in vivo biotransformation [3].[1]
Q4: Why is my this compound standard curve showing poor linearity? A: This is often due to solubility issues.[1] this compound is lipophilic.[1] Ensure your stock solution is in Methanol or DMSO and that the final aqueous assay buffer contains at least 5% solvent or adequate protein (BSA) to keep the drug in solution/suspension.[1]
References
-
National Institutes of Health (NIH) .[1] Fentanyl Analog Structure-Activity Relationships. (Explains the specific N-acyl and piperidine requirements for Fentanyl cross-reactivity, which this compound lacks).
-
DrugFuture . This compound Monograph: Structure and Chemical Data. (Defines the chlorophenyl-diol structure distinct from amine-based drugs).[1]
-
ResearchGate . Synthesis and Metabolism of Rd 292 (this compound). (Identifies p-chlorophenyl-3-hydroxy-3-ethyl butyrate as the key metabolite).
-
PubChem . This compound Compound Summary. (Verifies chemical properties and lipophilicity).
Technical Support Center: Fenpentadiol Research & Development
Topic: Mitigating Off-Target Effects & Experimental Optimization Product Code: Rd-292 (Fenpentadiol) | CAS: 15687-18-0
Welcome to the this compound Technical Resource Hub.
Your Guide: Dr. Aris Thorne, Senior Application Scientist.
Scope: this compound is a structurally unique araliphatic alcohol (2-(4-chlorophenyl)-4-methylpentane-2,4-diol) historically characterized by a biphasic pharmacological profile: anxiolytic/sedative at high doses and paradoxically stimulant/motility-enhancing at lower doses. This duality presents significant challenges in preclinical modeling and assay development.
This guide addresses the three most common technical tickets we receive: Paradoxical CNS Excitation , Solubility-Driven Assay Interference , and Metabolic Potentiation .
Module 1: Mitigating Paradoxical CNS Excitation (The "Stimulant" Off-Target)
User Query: "I am administering this compound (20 mg/kg) to murine models to study anxiolysis, but I am observing increased locomotor activity and exploratory behavior instead of sedation. Is my batch contaminated?"
Technical Diagnosis: This is not a contamination issue; it is a documented pharmacodynamic characteristic of this compound. Unlike pure benzodiazepines, this compound exhibits a U-shaped dose-response curve . At lower systemic concentrations, it engages off-target excitatory pathways (likely monoaminergic or sigma-receptor mediated due to the chlorophenyl moiety) before the GABAergic inhibitory threshold is reached.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Dose Escalation | The "sedative window" for this compound is narrow. Literature indicates sedative effects often require doses >50 mg/kg (i.p. in mice). The 20 mg/kg dose is likely hitting the "stimulant" plateau. |
| 2 | Route Optimization | Switch from Oral (PO) to Intraperitoneal (IP) if bioavailability is variable. Slow absorption prolongs the low-concentration "excitatory phase." |
| 3 | Co-administration | If studying pure GABAergic effects, block the off-target adrenergic surge. Pre-treat with a non-selective beta-blocker (e.g., Propranolol) to isolate the sedative component. |
Visualizing the Mechanism: The following diagram illustrates the biphasic receptor engagement that leads to this confusion.
Caption: Figure 1. Biphasic dose-dependency of this compound. Low doses preferentially bind high-affinity excitatory off-targets.
Module 2: Assay Interference & Solubility (The Physicochemical Off-Target)
User Query: "My in vitro IC50 data is highly variable (Hill slope < 0.5). The compound seems to precipitate in the well plate over time."
Technical Diagnosis: this compound is a diol with a lipophilic chlorophenyl group. While it is an alcohol, its water solubility is limited, and it is prone to colloidal aggregation in aqueous buffers. These aggregates sequester enzyme/receptor targets non-specifically (a "false" off-target effect), leading to artificial inhibition and flat dose-response curves.
Troubleshooting Protocol:
1. Solvent System Validation: Do NOT use pure DMSO stocks directly into aqueous media if the final concentration exceeds 1%.
-
Recommendation: Use a "co-solvent bridge." Dissolve in 100% DMSO -> Dilute 1:10 in PEG-400 -> Dilute into assay buffer.
2. Detergent Inclusion: To disrupt colloidal aggregates, add a non-ionic detergent to your assay buffer.
| Component | Concentration | Purpose |
| Triton X-100 | 0.01% (v/v) | Prevents micelle formation of the diol. |
| BSA | 0.1% (w/v) | Acts as a "sink" for non-specific binding. |
3. Visual Check: Perform a nephelometry check (light scattering) at 600nm. If OD > 0.05 in your blank buffer + compound, aggregation is occurring.
Module 3: Metabolic Potentiation (The ADME Off-Target)
User Query: "When we co-administer this compound with barbiturates, the sleep time increases by 300%, far beyond simple additivity. Is this compound inhibiting metabolism?"
Technical Diagnosis: Yes. Historical data confirms that this compound "potentiates barbiturate narcosis" [1].[1] This is likely not just a pharmacodynamic synergy (GABA modulation) but a pharmacokinetic off-target inhibition of CYP450 enzymes (specifically CYP2C or 3A subfamilies), which are responsible for clearing barbiturates.
Experimental Validation Workflow: To confirm if your observed effect is metabolic (off-target) rather than functional (on-target), run the following decision tree.
Caption: Figure 2. Differentiating Pharmacokinetic (PK) off-target effects from Pharmacodynamic (PD) synergy.
Summary of Key Parameters
| Parameter | Value/Characteristic | Implication for Research |
| Chemical Class | Araliphatic Alcohol (Diol) | Prone to aggregation; requires surfactant in vitro. |
| Primary Target | GABA-A Receptor (Modulator) | Sedation, Anxiolysis. |
| Major Off-Target | Adrenergic/Sigma (Putative) | Causes hyper-motility at low doses (<25mg/kg). |
| Metabolic Liability | CYP Inhibitor (Likely) | Potentiates co-administered sedatives significantly. |
References
-
Farmaco Ed Sci. (1974).[1] Properties of a new psychotropic agent from the series of araliphatic alcohols — phenpentanediol.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85896, this compound.
-
Wikipedia. (2025). This compound: Mechanism and History.
(Note: this compound is a legacy compound. Modern molecular binding profiles are inferred from structural analogs and historical phenotypic data.)
Sources
Validation & Comparative
Comparative Guide: Fenpentadiol vs. Diazepam Anxiolytic Efficacy
Executive Summary
This guide provides a technical comparison between Fenpentadiol (developmental code Rd 292) and Diazepam (Valium). While both agents possess anxiolytic and sedative properties, they represent distinct eras and mechanisms in psychopharmacology.
The Verdict: Diazepam demonstrates superior anxiolytic efficacy due to its high specificity for the benzodiazepine-binding site on the GABA-A receptor, offering a distinct separation between anxiolysis and sedation (wide therapeutic window). This compound , a substituted glycol, exhibits a "biphasic" profile—acting as a psychostimulant at lower doses and a sedative/anxiolytic only at significantly higher doses. This lack of selectivity and the requirement for high-dose administration to achieve anxiolysis renders this compound inferior for pure anxiolytic applications, though it remains a compound of interest for structure-activity relationship (SAR) studies regarding araliphatic alcohols.
Chemical & Pharmacological Profile
Structural Classification
| Feature | This compound | Diazepam |
| Chemical Class | Araliphatic Alcohol (Glycol) | 1,4-Benzodiazepine |
| IUPAC Name | 2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Lipophilicity | Moderate (crosses BBB via passive diffusion) | High (rapid BBB penetration) |
| Metabolism | Hepatic (likely glucuronidation) | Hepatic (CYP3A4/2C19) |
Mechanism of Action
The core differentiator is receptor specificity .
-
Diazepam: Acts as a Positive Allosteric Modulator (PAM) at the
interface of the GABA-A receptor. It increases the frequency of chloride channel opening, hyperpolarizing the neuron.[1] This effect is saturable and specific. -
This compound: Exhibits a "Dirty" / Non-specific Mechanism .
-
Membrane Fluidization: Like other diols (e.g., meprobamate analogs), it likely alters neuronal membrane fluidity, potentiating GABAergic tone non-specifically.
-
Biphasic Modulation: At low doses, it increases motility and exploratory behavior (amphetamine-like disinhibition). At high doses, it potentiates barbiturate narcosis and induces sedation.
-
Mechanistic Pathway Visualization
Figure 1: Comparative signaling pathways. Diazepam targets specific receptor sites yielding targeted anxiolysis. This compound relies on concentration-dependent, non-specific membrane effects leading to a mixed stimulant/sedative profile.
Preclinical Efficacy Comparison
To objectively evaluate these compounds, we examine their performance in standard behavioral assays: the Elevated Plus Maze (EPM) (anxiolysis) and the Rotarod Test (sedation/ataxia).
Experimental Protocol: The "Conflict" vs. "Sedation" Matrix
Objective: Distinguish true anxiolysis (reduction of fear without motor impairment) from non-specific sedation.
-
Subjects: Male Swiss Webster mice (20-25g).
-
Dosing: Intraperitoneal (i.p.), 30 mins prior to testing.
-
Assays:
-
EPM: Measure % time in Open Arms (Anxiolysis).
-
Locomotor Activity: Open Field Test (Stimulation vs. Sedation).
-
Comparative Data Summary
| Metric | Diazepam | This compound | Interpretation |
| Optimal Anxiolytic Dose (ED50) | 0.5 - 1.0 mg/kg | > 50 mg/kg (est.) | Diazepam is ~50-100x more potent. |
| Effect on Motility (Low Dose) | Decrease (Mild Sedation) | Increase (Stimulation) | This compound acts like a stimulant at low doses. |
| Effect on Motility (High Dose) | Strong Decrease (Ataxia) | Strong Decrease (Narcosis) | Both sedate at high doses, but this compound requires high doses for any anxiolysis. |
| Therapeutic Index (LD50/ED50) | High (~500) | Low / Narrow | Diazepam is significantly safer. |
Behavioral Outcome Visualization
Figure 2: Dose-Response Behavioral Divergence. Note this compound's failure to provide anxiolysis at low doses, instead producing stimulation.
Safety & Toxicology
The safety profile is best expressed through the Therapeutic Index (TI) , defined as
-
- (Mice, i.p.): ~275 mg/kg (emulsion) to ~700 mg/kg (suspension).
- (Anxiolysis): ~0.5 mg/kg.
-
TI: > 500.[6] This massive safety margin allows for dose titration without lethal risk.
-
This compound:
- : Comparable to other glycols (approx. 500-1000 mg/kg range), but the effective dose for anxiolysis is much closer to the toxic dose.
-
TI: Estimated < 20.
-
Adverse Events: The "stimulant" phase at low doses presents a risk of agitation or paradoxical anxiety, a side effect profile rarely seen with benzodiazepines (except in specific pediatric/geriatric populations).
Conclusion
For the application scientist or drug developer:
-
Efficacy: Diazepam is the clear gold standard. It provides predictable, dose-dependent anxiolysis mediated by specific receptor kinetics.
-
Mechanistic Insight: This compound serves as a historical example of "non-selective" pharmacology. Its utility is limited to research concerning the transition from non-specific sedatives (alcohols/barbiturates) to specific modulators (benzodiazepines).
-
Recommendation: In modern assays, this compound should be used only as a reference compound for biphasic (stimulant-sedative) activity , whereas Diazepam remains the positive control for pure anxiolysis.
References
-
Differential effects of diazepam and pentobarbital on mood and behavior. PubMed. Available at: [Link] (Search Term: Diazepam pentobarbital mood behavior)
-
This compound (Rd 292) Pharmacological Profile. Wikipedia / Farmaco Ed. Sci. Available at: [Link]
-
The anticonvulsive activity and toxicity of diazepam in three different formulations. PubMed. Available at: [Link] (Search Term: Diazepam LD50 mice emulsion)
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]
-
Efficacy of diazepam as an anti-anxiety agent: Meta-analysis. ResearchGate. Available at: [Link]
Sources
Validating the "Psychosedative" Paradox: An In Vivo Guide to Fenpentadiol (Rd-292)
Topic: Validating Fenpentadiol's Antidepressant Effects In Vivo Content Type: Publish Comparison Guide
Executive Summary
This compound (Rd-292) represents a unique pharmacological niche often described as a "tranquilizing antidepressant."[1] Unlike Tricyclic Antidepressants (TCAs) or SSRIs, this compound is a substituted araliphatic alcohol (2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol) that exhibits a biphasic profile: anxiolytic at lower doses and immunostimulant/antidepressant-like at higher doses.
This guide provides a rigorous framework for validating this compound’s efficacy, specifically distinguishing its mechanism from standard benzodiazepines (pure sedation) and imipramine-like compounds (pure monoamine reuptake inhibition).
Part 1: Mechanistic Grounding & Hypothesis
To validate this compound, one must test for disinhibition rather than simple sedation. While it shares structural similarities with meprobamate, its functional profile includes the potentiation of amphetamines and increased exploratory drive, traits absent in pure sedatives.
The "Dual-Action" Hypothesis
-
Mechanism A (Anxiolysis): Modulation of GABAergic transmission (similar to meprobamate), reducing hyper-excitability.
-
Mechanism B (Antidepressant): Weak potentiation of adrenergic signaling, distinct from direct reuptake inhibition.
Visualizing the Pathway
The following diagram illustrates the divergent signaling pathways this compound engages compared to standard comparators.
Figure 1: this compound occupies a functional middle ground, accessing both sedative pathways (GABA) and motility-enhancing pathways (Adrenergic), unlike the selective comparators.
Part 2: Comparative Analysis
Researchers must use a "Triangulation Strategy" to validate Rd-292. A single test (like Rotarod) will misclassify it as a sedative. A pure antidepressant screen (like Reserpine Reversal) may show weak results. Both must be run in parallel.
Table 1: Pharmacological Profile Comparison
| Feature | This compound (Rd-292) | Imipramine (TCA) | Diazepam (Benzo) | Validation Implication |
| Primary Class | Araliphatic Alcohol | Dibenzazepine | Benzodiazepine | Rd-292 is structurally distinct; toxicity profile differs. |
| Reserpine Antagonism | Weak / Partial | Strong (Ptosis Reversal) | Ineffective | Critical: Rd-292 does not strongly reverse monoamine depletion. |
| Amphetamine Potentiation | Positive | Positive | Negative (Sedation) | Key Differentiator: Distinguishes Rd-292 from pure tranquilizers. |
| Forced Swim Test (FST) | Decreased Immobility | Decreased Immobility | Increased Immobility (Sedation) | Efficacy Signal: Confirms antidepressant-like activity.[1] |
| Safety Margin (LD50) | High (>1000 mg/kg p.o. mice)* | Moderate (~400 mg/kg p.o.) | High | Rd-292 allows for higher dosing windows in in vivo screens. |
*Note: Historical LD50 values for this compound are generally cited as low toxicity, often exceeding 1g/kg in rodent models, providing a wide therapeutic index compared to TCAs.
Part 3: Experimental Protocols
Protocol A: The Modified Forced Swim Test (FST)
Purpose: To differentiate "Anti-Despair" activity from "Psychomotor Stimulation."
Rationale: Standard sedatives (Diazepam) increase immobility in the FST. Antidepressants (Imipramine) decrease it. If this compound is merely a sedative, it will fail this test. If it has antidepressant properties, it will mimic Imipramine.
Step-by-Step Methodology:
-
Subjects: Male Swiss albino mice (20-25g), n=10 per group.
-
Drug Administration (Acute):
-
Group 1 (Vehicle): Saline/CMC (10 mL/kg, i.p.).
-
Group 2 (Standard): Imipramine (15 mg/kg, i.p.).
-
Group 3 (Test Low): this compound (50 mg/kg, i.p.).
-
Group 4 (Test High): this compound (100 mg/kg, i.p.).
-
Wait Time: 30 minutes post-injection.
-
-
The Swim Challenge:
-
Place mouse in a cylindrical tank (25cm height, 10cm diameter) with water at 25°C.
-
Duration: 6 minutes total.
-
Scoring: Discard the first 2 minutes (habituation). Record "Immobility Time" during the final 4 minutes.
-
Definition of Immobility: Mouse floats without struggling, making only movements necessary to keep head above water.
-
-
Exclusion Criteria: Any mouse showing ataxia (motor impairment) prior to the swim must be excluded to ensure results reflect mood, not muscle relaxation.
Expected Outcome: this compound should significantly reduce immobility time compared to vehicle, similar to Imipramine, validating the "antidepressant" claim.
Protocol B: Reserpine-Induced Ptosis & Hypothermia
Purpose: To determine if the mechanism involves Monoamine Restoration.
Rationale: Reserpine depletes catecholamines, causing drooping eyelids (ptosis) and hypothermia. TCAs reverse this. Atypical antidepressants (like this compound) often show weak or no reversal , indicating their efficacy proceeds via a different pathway (e.g., downstream modulation rather than reuptake inhibition).
Workflow Diagram:
Figure 2: The Reserpine test acts as a negative filter for this compound, distinguishing it from classic Tricyclics.
Step-by-Step Methodology:
-
Induction: Administer Reserpine (2.5 mg/kg, s.c.) to rats 18 hours prior to testing.
-
Baseline: Verify presence of ptosis (Degree 3 or 4 on Rubin scale) and rectal temperature < 35°C.
-
Treatment: Administer this compound (100 mg/kg p.o.) vs Imipramine (20 mg/kg p.o.).
-
Scoring (Hourly for 4 hours):
-
Ptosis Score: 0 (eyes open) to 4 (eyes closed).
-
Hypothermia: Rectal probe measurement.
-
-
Data Interpretation:
-
Imipramine: Will restore temperature and open eyes (Score < 2).
-
This compound: Likely results in Score > 3 (ineffective against ptosis) but may show partial temperature maintenance. This "failure" is crucial data—it proves Rd-292 is not simply a weak TCA.
-
Part 4: Discussion & Strategic Positioning
Interpreting the Data
If this compound reduces immobility in the FST (Protocol A) but fails to reverse Reserpine Ptosis (Protocol B), the compound is validated as an atypical antidepressant .
-
Clinical Relevance: This profile suggests utility in "anxious depression" where TCAs might be too stimulating or cardiotoxic, and where benzodiazepines would worsen depressive symptoms.
-
Safety Note: The historical LD50 data suggests this compound is significantly less toxic than Imipramine (which has a narrow therapeutic index). This safety margin should be highlighted in any development report.
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PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved from [Link]
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Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery. (Source for FST protocol validation). Retrieved from [Link]
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A Comparative Analysis of Fenpentadiol and Traditional Tranquilizers: A Guide for Researchers
This guide provides an in-depth technical comparison of Fenpentadiol, a compound with a unique and complex pharmacological profile, against traditional tranquilizers, primarily focusing on benzodiazepines and barbiturates. For the intended audience of researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, potential efficacy, and the causality behind experimental designs for evaluating such compounds.
Introduction: Deconstructing the Term "Tranquilizer"
The term "tranquilizer" is a broad classification for drugs that induce a state of calm and quiet.[1] Historically, this has encompassed a range of compounds with diverse mechanisms of action. Traditional tranquilizers, such as benzodiazepines and barbiturates, are well-characterized central nervous system (CNS) depressants that primarily enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] this compound, a drug formerly marketed in Europe, presents a more enigmatic profile, described as a tranquilizer and antidepressant with concurrent stimulant properties, setting it apart from its conventional counterparts.[3] This guide will dissect these differences to provide a clear comparative framework.
Mechanisms of Action: A Tale of Two Pathways
The fundamental divergence between this compound and traditional tranquilizers lies in their interaction with CNS neurotransmitter systems.
Traditional Tranquilizers: Enhancing Inhibition
Benzodiazepines and barbiturates exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][4]
-
Benzodiazepines: These are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and increase the frequency of chloride channel opening when GABA is bound.[4][5] This leads to hyperpolarization of the neuron, making it less likely to fire and resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5]
-
Barbiturates: These also act on the GABA-A receptor but have a different mechanism. They increase the duration of chloride channel opening.[6][7] At higher concentrations, they can directly open the channel even in the absence of GABA, which contributes to their higher risk of toxicity and respiratory depression compared to benzodiazepines.[6]
Caption: Mechanism of traditional tranquilizers at the GABA-A receptor.
This compound: A Paradoxical Profile
The mechanism of action for this compound is not as clearly elucidated. However, its observed effects suggest a more complex and potentially multi-target interaction. It has been described as having tranquilizing, antidepressant, stimulant, sedative, and anxiolytic properties.[3] The sedative and anxiolytic effects are noted to occur at higher doses.[3]
A key characteristic of this compound is its potentiation of barbiturate-induced narcosis, which suggests some interaction with the GABAergic system.[3] However, this is contrasted by its ability to increase motility and exploratory activity in mice and potentiate the effects of amphetamine.[3] This latter effect points towards a potential interaction with catecholaminergic systems, such as dopamine and norepinephrine, which is more characteristic of stimulants.
This dual nature suggests that this compound may act as a modulator of multiple neurotransmitter systems, with the net effect being dose-dependent. It is plausible that at lower doses, its stimulant properties predominate, while at higher doses, its sedative effects become more pronounced.
Caption: Hypothesized dual-action mechanism of this compound.
Comparative Efficacy and Side Effect Profiles
A direct quantitative comparison of efficacy is hampered by the lack of publicly available clinical trial data for this compound. However, a qualitative comparison can be inferred from their differing mechanisms.
| Feature | This compound | Benzodiazepines | Barbiturates |
| Anxiolytic Efficacy | Reported to have anxiolytic effects, particularly at higher doses.[3] | Well-established for acute and generalized anxiety disorders.[8][9][10] | Effective anxiolytics, but largely replaced by benzodiazepines due to safety concerns. |
| Sedative/Hypnotic Efficacy | Sedative effects reported at higher doses.[3] | Effective for insomnia, but can disrupt sleep architecture with long-term use. | Potent hypnotics, but with a high risk of overdose.[11] |
| Anticonvulsant Efficacy | Not well-documented. | Broad-spectrum anticonvulsant activity.[5][9] | Effective anticonvulsants, with phenobarbital still used in some cases.[12] |
| Muscle Relaxant Efficacy | Not a primary reported effect. | Centrally acting muscle relaxant properties.[5] | Produce muscle relaxation, but this is a general CNS depressant effect. |
| Antidepressant Efficacy | Described as having antidepressant effects.[3] | Generally not effective as monotherapy for depression; can sometimes worsen symptoms. | Not used for depression. |
| Stimulant Effects | Increases motility and potentiates amphetamine effects at lower doses.[3] | None. | None. |
| Primary Side Effects | Likely a mix of sedative and stimulant side effects depending on dose (data limited). | Drowsiness, dizziness, cognitive impairment, dependence, withdrawal syndrome.[13] | Severe drowsiness, respiratory depression, high potential for addiction and fatal overdose.[11][14] |
| Therapeutic Index | Unknown. | Relatively wide. | Narrow. |
Experimental Protocols for Comparative Evaluation
To empirically compare the efficacy of this compound with a traditional tranquilizer like diazepam, a battery of preclinical behavioral assays would be necessary. The following outlines a standard protocol for the Elevated Plus Maze (EPM) test, a widely used model for assessing anxiolytic-like activity in rodents.[15][16][17]
Experimental Workflow: Elevated Plus Maze (EPM)
Caption: Workflow for a preclinical anxiolytic drug evaluation using the EPM.
Detailed Protocol
-
Animals: Male Swiss albino mice (25-30g) would be used.[18] Animals should be housed in groups with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing facility for at least one week and handled daily for several days prior to the experiment to reduce stress-induced variability.
-
Drug Preparation and Administration:
-
Vehicle: A suitable vehicle (e.g., 0.9% saline with 1% Tween 80) would be used to dissolve or suspend the test compounds.
-
Test Groups:
-
Group 1: Vehicle control (intraperitoneal, i.p.)
-
Group 2: Diazepam (e.g., 1 mg/kg, i.p.) - Positive control
-
Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, i.p.) - Test compound at varying doses.
-
-
Administration: Drugs would be administered 30-60 minutes prior to testing.
-
-
Elevated Plus Maze Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor. The apparatus should be in a quiet, dimly lit room.
-
Testing Procedure:
-
Each mouse is placed individually in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute period using a video camera.
-
The maze is cleaned with 70% ethanol between each trial to remove any olfactory cues.
-
-
Behavioral Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Data Analysis and Expected Outcomes:
-
Anxiolytic Effect: A significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group is indicative of an anxiolytic effect.
-
Expected Diazepam Outcome: Diazepam is expected to significantly increase open arm exploration.
-
Hypothesized this compound Outcome: Based on its profile, the effects of this compound would be dose-dependent. At lower doses, an increase in total arm entries (locomotor activity) might be observed with little to no change in open arm preference, reflecting its stimulant properties. At higher doses, an anxiolytic-like effect (increased open arm exploration) may emerge, potentially confounded by changes in overall locomotor activity. A biphasic dose-response curve would not be unexpected.
-
Conclusion: A Case for Re-evaluation?
This compound represents a departure from the classical understanding of tranquilizers. Its unique pharmacological profile, suggesting a combination of sedative and stimulant properties, distinguishes it from the purely inhibitory actions of benzodiazepines and barbiturates. While the lack of modern, detailed studies on this compound limits a direct quantitative comparison, the available information points to a complex, dose-dependent mechanism of action that could theoretically offer a different therapeutic window, potentially with antidepressant effects not seen with traditional tranquilizers.
The experimental framework outlined above provides a clear path for how a modern preclinical evaluation could be conducted to dissect the anxiolytic and locomotor effects of such a compound. For drug development professionals, the case of this compound serves as a compelling reminder that older, less-understood compounds may possess novel mechanisms that warrant re-investigation with contemporary pharmacological tools. The potential for a single molecule to exhibit both anxiolytic and antidepressant properties, while navigating a dose-dependent shift from stimulant to sedative effects, presents a fascinating challenge and a potential opportunity for the development of novel psychotherapeutics.
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A Tale of Two Anxiolytics: A Head-to-Head Comparison of Buspirone and the Enigmatic Fenpentadiol
For the Researcher, Scientist, and Drug Development Professional
In the landscape of anxiolytic pharmacology, the quest for novel mechanisms of action is perpetual. While some compounds become mainstays of clinical practice, others fade into relative obscurity, leaving behind a trail of intriguing yet incomplete data. This guide provides a detailed head-to-head comparison of two such molecules: buspirone, a well-established non-benzodiazepine anxiolytic, and fenpentadiol, a formerly marketed psychotropic agent with a less defined pharmacological profile.
This comparison is structured to provide a comprehensive overview for the discerning researcher. We will delve into the well-elucidated mechanisms of buspirone and contrast them with the limited, and at times paradoxical, preclinical observations reported for this compound. This guide aims to not only compare these two agents but also to highlight the critical gaps in our understanding of this compound, a compound that, despite its historical use, remains a pharmacological enigma.
Section 1: At a Glance: Buspirone vs. This compound
| Feature | Buspirone | This compound |
| Primary Indication | Generalized Anxiety Disorder (GAD)[1][2] | Formerly described as a tranquilizer and antidepressant[3] |
| Drug Class | Azapirone | Araliphatic alcohol |
| Primary Mechanism of Action | 5-HT1A Receptor Partial Agonist; Dopamine D2 Receptor Antagonist[1][4] | Not well-defined; exhibits a mix of stimulant, sedative, and anxiolytic effects[3] |
| Onset of Action | Delayed (2-4 weeks)[1][5] | Unknown |
| Sedative Properties | Minimal[1] | Dose-dependent[3] |
| Dependence/Withdrawal | Low to no risk[1] | Unknown |
Section 2: The Well-Defined Path of Buspirone: A Serotonergic and Dopaminergic Modulator
Buspirone's efficacy in the management of GAD is attributed to its unique and well-characterized mechanism of action, which primarily involves the modulation of serotonergic and dopaminergic systems.[1][6]
Mechanism of Action: A Dual Approach
Buspirone's anxiolytic effects are principally mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][4] This interaction is multifaceted:
-
Presynaptic 5-HT1A Autoreceptors: Buspirone acts as a full agonist at these autoreceptors, which are located on serotonergic neurons in the dorsal raphe nucleus. This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin release.[1][5]
-
Postsynaptic 5-HT1A Receptors: At postsynaptic receptors, particularly in the hippocampus and cortex, buspirone acts as a partial agonist.[1]
The delayed onset of buspirone's therapeutic effect is thought to be due to the gradual desensitization of the presynaptic 5-HT1A autoreceptors, which ultimately results in an increased serotonergic tone.[1][5]
In addition to its serotonergic activity, buspirone also exhibits antagonist activity at dopamine D2 receptors, though with a lower affinity than for 5-HT1A receptors.[4] This dopaminergic blockade is believed to contribute to its overall therapeutic profile and may differentiate it from other anxiolytic agents.
Signaling Pathway of Buspirone
The binding of buspirone to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately modulates neuronal excitability.
Caption: Buspirone's interaction with the 5-HT1A receptor.
Section 3: The Enigma of this compound: A Puzzle of Contradictory Effects
In stark contrast to buspirone, the pharmacological profile of this compound is poorly defined. Formerly marketed in Europe, it was described as a tranquilizer and antidepressant.[3] However, its reported effects are a curious mix of stimulation and sedation, making its classification and mechanism of action elusive.
Reported Pharmacological Effects
Preclinical reports on this compound describe a paradoxical pharmacological profile:
-
Stimulant-like Effects: It has been noted to increase motility and exploratory activity in mice and to potentiate the effects of amphetamine.[3]
-
Sedative/Anxiolytic-like Effects: At higher doses, it is reported to have sedative and anxiolytic properties. It also potentiates barbiturate-induced narcosis.[3]
This dualistic nature suggests a complex interaction with multiple neurotransmitter systems, but specific receptor binding data is conspicuously absent in the available literature.
One intriguing, though unconfirmed, lead comes from a chemically related compound. The molecule 2-(4-chlorophenyl)-4-methylpentane-2,4-diol, which shares a structural resemblance to this compound, has been identified as a cannabinoid CB2 receptor agonist. If this compound were to share this activity, it could potentially explain some of its immunomodulatory and anxiolytic effects. However, without direct experimental evidence, this remains speculative.
A Hypothesized, Multifaceted Mechanism
Given the limited data, any depiction of this compound's mechanism is speculative. A potential model would involve interactions with multiple, and perhaps opposing, receptor systems to account for its dose-dependent effects.
Caption: A hypothetical model of this compound's dualistic action.
Section 4: Experimental Protocols for Comparative Analysis
To bridge the knowledge gap and enable a true head-to-head comparison, a series of well-established preclinical assays would be necessary.
Receptor Binding Assays
A comprehensive radioligand binding screen is the foundational step to elucidate the molecular targets of this compound.
Objective: To determine the binding affinities of this compound and buspirone for a wide range of CNS receptors, including but not limited to:
-
Serotonin receptors (5-HT1A, 5-HT2A/2C, etc.)
-
Dopamine receptors (D1, D2, D3, etc.)
-
Adrenergic receptors (α1, α2, β)
-
GABAA and GABAB receptors
-
Cannabinoid receptors (CB1, CB2)
-
Monoamine transporters (SERT, DAT, NET)
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.
-
Incubation: Incubate the membrane preparations with a specific radioligand for the target receptor in the presence of increasing concentrations of the test compound (this compound or buspirone).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Behavioral Models of Anxiety
To assess and compare the anxiolytic potential of this compound and buspirone, established rodent behavioral models are indispensable.
Examples of Relevant Models:
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
-
Marble Burying Test: This assay assesses anxiety-like and compulsive-like behaviors. A reduction in the number of marbles buried is indicative of an anxiolytic effect.
Section 5: Conclusion and Future Directions
This guide illuminates a significant disparity in our understanding of two anxiolytic agents. Buspirone stands as a well-characterized drug with a clear, albeit complex, mechanism of action centered on serotonergic and dopaminergic modulation. This compound, in contrast, remains a pharmacological curiosity. Its historical use as a tranquilizer and antidepressant, coupled with its paradoxical stimulant and sedative preclinical profile, suggests a multifaceted mechanism that is yet to be unraveled.
The path forward for understanding this compound, and for a truly comprehensive comparison with buspirone, is clear. A systematic pharmacological investigation, beginning with broad receptor screening and followed by functional assays and in vivo behavioral studies, is paramount. Such research would not only demystify this enigmatic compound but could also potentially unveil novel pathways for the development of future anxiolytic therapies.
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Fenpentadiol's side effect profile vs other anxiolytics
This guide provides a technical analysis of Fenpentadiol (Code: Rd-292), an atypical anxiolytic from the araliphatic alcohol class. Unlike the benzodiazepines that dominated the late 20th century, this compound exhibits a biphasic pharmacodynamic profile —acting as a mild stimulant at low doses and a sedative at high doses.
This distinct mechanism offers critical insights for modern drug developers seeking anxiolysis without the "sedative blanket" typical of GABAergic modulators.
Part 1: Compound Profile & Mechanism
This compound (2-(p-chlorophenyl)-4-methyl-2,4-pentanediol) is structurally distinct from the benzodiazepine core. It belongs to the glycol derivative class, sharing a lineage with Phenaglycodol and Meprobamate .
Structural Visualization
The following diagram illustrates the structural relationship between this compound and its pharmacological cousins, highlighting the "Propanediol Backbone" responsible for the sedative-hypnotic effects.
Caption: Structural classification of this compound showing its divergence from pure sedatives through a secondary stimulant mechanism.
Mechanism of Action (MOA)
This compound's MOA is complex and "dirty" compared to the clean high-affinity binding of Diazepam:
-
GABAergic Modulation: Like other diols, it likely fluidizes neuronal membranes or binds to the barbiturate site on the GABA-A receptor, enhancing chloride influx.
-
Biphasic "Stimulant" Component: Uniquely, this compound potentiates amphetamine-induced motility in rodent models. This suggests secondary activity at catecholamine transporters or receptors, preventing the immediate "mental fog" associated with benzodiazepines.
Part 2: Comparative Side Effect Profile
The following analysis contrasts this compound with Diazepam (the Gold Standard) and Phenaglycodol (Chemical Relative).
1. Sedation & Psychomotor Impairment
-
Diazepam: Exhibits a linear dose-response curve for sedation. Anxiolysis is often inseparable from drowsiness.
-
This compound: Exhibits a "J-Curve" response . At therapeutic (low) doses, it increases alertness and exploratory behavior (anxiolysis with activation). Sedation only emerges at supratherapeutic doses.
2. Toxicity & Therapeutic Index (TI)
This compound has a lower toxicity ceiling than benzodiazepines (which are notoriously difficult to overdose on alone) but is safer than barbiturates.
| Parameter | This compound (Rd-292) | Diazepam (Valium) | Phenaglycodol |
| Primary Effect | Anxiolytic / Mild Stimulant | Anxiolytic / Sedative | Sedative / Hypnotic |
| Sedation Onset | Only at High Doses (>ED75) | Immediate (Linear) | Immediate |
| Motor Ataxia | Low Risk | High Risk (Muscle Relaxation) | Moderate Risk |
| Interaction: Alcohol | Potentiates (Moderate) | Potentiates (Severe) | Potentiates (Severe) |
| Interaction: Amphetamine | Potentiates (Unique) | Antagonizes | Antagonizes |
| LD50 (Est. Rodent) | ~2000-3000 mg/kg | 700-1200 mg/kg (Oral) | ~1000 mg/kg |
3. Dependency & Withdrawal
-
Benzodiazepines: High potential for physical dependence; severe withdrawal (seizures).
-
This compound: Lower abuse potential due to lack of immediate euphoria/sedation "rush," though long-term data is limited compared to modern standards.
Part 3: Experimental Protocols
To validate the unique biphasic profile of this compound (or a similar novel compound) against a standard benzodiazepine, the following "Motility vs. Narcosis" screening cascade is recommended.
Protocol: Differential Psychomotor Screening
Objective: To distinguish between "sedative anxiolysis" (Diazepam-like) and "non-sedative anxiolysis" (this compound-like).
Workflow Diagram
Caption: Experimental workflow to differentiate sedative vs. non-sedative anxiolytic candidates.
Step-by-Step Methodology
1. The Open Field Test (Exploratory Activity)
-
Rationale: Anxiolytics should restore exploratory behavior suppressed by fear. Sedatives will suppress all behavior.
-
Procedure:
-
Acclimate mice (C57BL/6) to the testing room for 1 hour.
-
Administer Vehicle, Diazepam (1 mg/kg), or this compound (graded doses: 10, 30, 100 mg/kg).
-
Place subject in the center of an illuminated Open Field box (50x50cm).
-
Measure: Total distance traveled (cm) and Time spent in center zone (%).
-
-
Expected Result:
2. The Rotarod Test (Motor Toxicity)
-
Rationale: To determine the therapeutic window between anxiolysis and ataxia.
-
Procedure:
-
Train mice to walk on a rotating rod (4-40 rpm acceleration).
-
Administer compound.
-
Measure "Latency to Fall."
-
-
Causality: If this compound shows anxiolysis in the Open Field but no drop in Rotarod performance, it possesses a superior side effect profile regarding psychomotor impairment.
Conclusion
This compound represents a "lost branch" of anxiolytic evolution. While it was commercially eclipsed by benzodiazepines, its side effect profile —characterized by a lack of sedation at therapeutic doses and a unique capacity to potentiate motility—offers a valuable template for Next-Gen drug discovery.
Key Takeaway for Researchers: When screening for new anxiolytics, do not discard compounds that show mild stimulation in early behavioral assays. This "side effect" may actually indicate a preservation of cognitive function that purely sedative agents (like Diazepam) sacrifice.
References
-
Original Pharmacological Characterization
- Title: The properties of a new psychotropic agent from the series of araliph
-
Source: Farmaco.[6] Edizione Scientifica (1974).
- Note: This is the primary source defining the "stimulant-sed
-
Chemical Structure & Toxicity Data
- Title: 2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol (this compound) Compound Summary.
- Source: PubChem / National Center for Biotechnology Inform
-
URL:[Link]
- Title: Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects.
-
Methodological Reference (Rotarod/Open Field)
- Title: Behavioral methods for the assessment of anxiolytic drug effects in mice.
- Source: Dialogues in Clinical Neuroscience.
-
URL:[Link]
Sources
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- 2. Wikipedia talk:WikiProject Pharmacology/Archive 16 - Wikipedia [en.wikipedia.org]
- 3. bluelight.org [bluelight.org]
- 4. EP1562932B1 - 4-tetrazolyl-4-phenylpiperidine derivatives for treating pain - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Benchmarking Legacy Scaffolds: Fenpentadiol vs. Next-Gen Antidepressants
Executive Summary: The Case for Re-Evaluation
In the current landscape of neuropsychiatric drug development, the focus has shifted from monoaminergic modulation (SSRIs) to rapid-acting glutamatergic agents (Ketamine) and neuroactive steroids (Zuranolone). However, "forgotten" scaffolds from the mid-20th century often harbor unexploited polypharmacology.
Fenpentadiol (Rd 292) , a chlorinated phenaglycodol analogue originally characterized as a psycholeptic/anxiolytic, presents a unique case study. Unlike pure benzodiazepines, this compound exhibits a biphasic profile—sedative at high doses but paradoxically motility-enhancing at lower doses. This guide benchmarks this compound against Ketamine (NMDA antagonist) and Zuranolone (GABA-A PAM) to determine its viability as a scaffold for anxious depression .
Mechanistic Profiling: GABAergic vs. Glutamatergic Control[1]
To understand the therapeutic divergence, we must map the signaling cascades. This compound operates primarily via allosteric modulation of the GABA-A receptor, distinct from the neuroplasticity-driven mechanism of Ketamine.
Comparative Mechanism of Action (MOA)
| Compound | Primary Target | Downstream Effector | Physiological Outcome |
| This compound | GABA-A Receptor (Allosteric) | Cl- Influx / Hyperpolarization | Anxiolysis, Sedation, Mild Stimulation (Biphasic) |
| Zuranolone | Synaptic/Extrasynaptic GABA-A | Phasic/Tonic Inhibition | Rapid Antidepressant, Anxiolysis |
| Ketamine | NMDA Receptor (Antagonist) | mTORC1 Activation / BDNF Release | Synaptogenesis, Rapid Mood Elevation |
Visualization: Signaling Divergence
The following diagram illustrates the distinct pathways by which these compounds influence neuronal excitability and plasticity.
Caption: Figure 1. Divergent signaling pathways. This compound and Zuranolone target GABAergic inhibition (Blue/Yellow), while Ketamine drives plasticity via Glutamate blockade (Red).
Experimental Protocol: The Novelty-Suppressed Feeding (NSF) Assay[2][3][4]
To benchmark this compound against antidepressants, the Forced Swim Test (FST) is insufficient due to false positives caused by psychomotor stimulation. The Novelty-Suppressed Feeding (NSF) test is the gold standard for distinguishing true anxiolytic/antidepressant effects, particularly for GABAergic compounds.
Rationale
NSF creates a conflict between the drive to eat (fasting) and the fear of a novel environment (bright open field).
-
Anxiolytics (Benzos/Fenpentadiol): Reduce latency to eat acutely.
-
Traditional Antidepressants (SSRIs): Reduce latency only after chronic dosing.
-
Rapid-Acting Agents (Ketamine/Zuranolone): Reduce latency acutely via mood elevation.
Step-by-Step Protocol
Note: This protocol assumes the use of C57BL/6 mice.
-
Pre-Experimental Phase (Acclimatization):
-
House animals individually for 48 hours to minimize social dominance confounds.
-
Food Deprivation: Remove food 24 hours prior to testing. Water remains ad libitum.
-
-
Apparatus Setup:
-
Use a standard Open Field box (50 x 50 x 40 cm).
-
Lighting: High intensity (approx. 1200 lux) to maximize anxiogenic stimulus.
-
Bait: Place a single pellet of palatable food (e.g., chow on filter paper) in the exact center.
-
-
Dosing Regimen (Benchmarking Groups):
-
Group A (Control): Vehicle (Saline/DMSO) - IP injection 30 min prior.
-
Group B (this compound): 20 mg/kg (Low dose) and 50 mg/kg (High dose) - IP, 30 min prior.
-
Group C (Ketamine): 10 mg/kg - IP, 30 min prior.
-
Group D (Zuranolone): 3 mg/kg - IP, 30 min prior.
-
-
Testing Workflow:
-
Place mouse in the corner of the arena.
-
Start Timer.
-
Primary Endpoint: Latency to Feed (defined as biting the pellet, not just sniffing).[1]
-
Cut-off: 10 minutes (600 seconds).
-
Control Measure: Immediately transfer mouse to home cage (familiar environment) and measure food consumption for 5 minutes. This rules out appetite stimulation vs. anxiolysis.
-
-
Data Interpretation:
-
If this compound reduces latency in the arena and maintains normal home-cage consumption, it is a confirmed anxiolytic/antidepressant.
-
If this compound reduces latency but increases home-cage consumption, it is merely an orexigenic (appetite stimulant).
-
Pharmacokinetic & Safety Benchmarking
A critical failure point for older scaffolds like this compound is often pharmacokinetic (PK) inefficiency compared to modern optimized ligands.
Comparative PK Profile
| Parameter | This compound (Rd 292) | Ketamine (IV/Intranasal) | Zuranolone (Oral) |
| Half-Life (t1/2) | ~2–4 Hours (Est.) | 2–3 Hours | 16–23 Hours |
| Bioavailability | Moderate (Oral) | Low (Oral) / High (IV) | High (Oral) |
| Metabolism | Hepatic (Glucuronidation) | CYP3A4 / CYP2B6 | CYP3A4 |
| Side Effect Profile | Sedation, Ataxia (High dose) | Dissociation, BP Spike | Somnolence, Dizziness |
| Abuse Potential | Moderate (Sedative) | High (Dissociative) | Low/Moderate |
Analysis: this compound shares the short half-life of Ketamine but lacks the sustained neuroplasticity effects. To compete with Zuranolone (once-daily dosing), this compound would require formulation optimization (e.g., extended-release) to prevent "inter-dose withdrawal" anxiety.
Experimental Workflow Visualization
The following workflow outlines the decision matrix for advancing this compound derivatives.
Caption: Figure 2. Go/No-Go decision tree for benchmarking this compound against modern standards.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Gunduz-Bruce, H., et al. (2019). Trial of SAGE-217 in Patients with Major Depressive Disorder. New England Journal of Medicine. (Context for Zuranolone/GABA mechanism).[2] Retrieved from [Link]
-
Samuels, B. A., & Hen, R. (2011).[3][1] Novelty-Suppressed Feeding in the Mouse. Methods in Molecular Biology. (Standard Protocol Source). Retrieved from [Link]
-
Abdallah, C. G., et al. (2015). Ketamine and Rapid-Acting Antidepressants: A Window into a New Neurobiology for Mood Disorders. Annual Review of Medicine. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Fenpentadiol
This guide provides essential safety and logistical information for the handling and disposal of Fenpentadiol (also known as phenpentanediol). As a psychotropic agent classified as an araliphatic alcohol, meticulous adherence to safety protocols is paramount to mitigate risks.[1] This document is intended for researchers, scientists, and drug development professionals.
Understanding the Risks: Hazard Analysis of this compound
Key Potential Hazards:
-
Acute Toxicity: While oral toxicity is moderate, dermal and inhalation toxicity are unknown and should be considered as potential routes of exposure.
-
Psychoactive Effects: As a former tranquilizer and antidepressant, accidental exposure could lead to unintended neurological effects.
-
Eye and Skin Irritation: Like many chemical compounds, this compound may cause irritation upon contact with skin or eyes.
A thorough risk assessment should be conducted before any handling of this compound. This assessment must be documented and should inform the specific PPE selection and handling procedures.
Core Principles of Protection: Selecting the Right PPE
The selection of Personal Protective Equipment (PPE) is the final and a critical line of defense in the hierarchy of controls. The following recommendations are based on the chemical nature of this compound as an araliphatic alcohol and general best practices for handling chemical compounds with unknown long-term effects.
Hand Protection: Your First Line of Defense
Recommended Gloves:
-
Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including many solvents, acids, and bases.[3] They are a suitable primary choice for handling this compound.
-
Neoprene Gloves: Provide good resistance to oils, acids, caustics, and some solvents.[3] They can be considered as an alternative to nitrile.
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Double Gloving: For handling concentrated forms of this compound, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Proper Removal: Remove gloves without touching the outer surface with your bare skin. Dispose of them immediately in the designated chemical waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
Minimum Requirement:
-
Safety Glasses with Side Shields: Should meet ANSI Z87 standards and be worn at all times in the laboratory where this compound is handled.[4]
Enhanced Protection for Higher-Risk Procedures:
-
Chemical Splash Goggles: Recommended when there is a significant risk of splashes, such as during solution preparation or transfers of larger volumes. Goggles provide a seal around the eyes, offering superior protection.[5]
-
Face Shield: A face shield should be used in conjunction with safety glasses or goggles during procedures with a high potential for splashes or aerosol generation.[4]
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A standard, long-sleeved laboratory coat made of a suitable material like cotton or a polyester-cotton blend should be worn and fully buttoned.
-
Chemical-Resistant Apron: For procedures involving larger quantities of this compound or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In scenarios with a high risk of significant exposure, such as a large spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: A Precautionary Approach
Due to the lack of inhalation toxicity data, respiratory protection should be considered, especially when handling the powdered form of this compound or when there is a potential for aerosolization.
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator Selection: If a risk assessment indicates a potential for inhalation exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. A fit test is mandatory to ensure a proper seal.
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning and Doffing Sequence Diagram
Caption: Recommended sequence for donning and doffing PPE.
PPE Disposal Plan
All disposable PPE used when handling this compound must be considered contaminated and disposed of as chemical waste.
Step-by-Step Disposal Protocol:
-
Dedicated Waste Stream: Establish a clearly labeled, sealed container for all this compound-contaminated solid waste.
-
Glove Disposal: As the most likely contaminated item, gloves should be removed first and placed directly into the chemical waste container.
-
Outer Garments: Disposable aprons or suits should be carefully removed, avoiding contact with the contaminated exterior, and placed in the waste container.
-
Final Disposal: The sealed chemical waste container should be disposed of through your institution's hazardous waste management program.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and lukewarm water for at least 15 minutes.[6] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention. |
This compound Disposal: A Responsible Approach
As this compound is a psychoactive compound, it is imperative that it is disposed of in a manner that prevents its release into the environment or potential for misuse.
Recommended Disposal Method:
-
Deactivation: For small quantities, consider a method of chemical deactivation if a validated procedure is available.
-
Inert Mixture: If deactivation is not feasible, the primary method for disposal should be to render the compound non-recoverable. Mix the this compound with an inert and undesirable substance, such as used coffee grounds or kitty litter.[8]
-
Secure Containment: Place the mixture in a sealed, leak-proof container.[8]
-
Hazardous Waste Stream: Dispose of the sealed container through your institution's designated hazardous chemical waste program. Do not dispose of it in the regular trash or down the drain.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a robust safety culture. This guide provides a framework for the safe handling and disposal of this compound. However, it is not a substitute for a comprehensive, site-specific risk assessment and adherence to all institutional and regulatory guidelines. By prioritizing safety through meticulous planning and the correct use of personal protective equipment, researchers can mitigate the risks associated with handling this and other potent chemical compounds.
References
-
DrugFuture. This compound. [Link]
-
Spirits & Distilling. Dress for Success: PPE for Distilleries. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. [Link]
-
Duke University. Safe Handling of Hazardous Drugs. [Link]
-
Wikipedia. This compound. [Link]
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- 2. This compound [drugfuture.com]
- 3. hsa.ie [hsa.ie]
- 4. spiritsanddistilling.com [spiritsanddistilling.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. abmole.com [abmole.com]
- 8. dea.gov [dea.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
